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Lewis a pentasaccharide

Cat. No.: B15062001
M. Wt: 853.8 g/mol
InChI Key: DUKURNFHYQXCJG-JEOLMMCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is a high-purity, synthetically produced Lewis a pentasaccharide , specifically the 3'-sulfated variant, which has been identified as the most potent human E-selectin ligand discovered to date . This compound is an essential tool for studying cell adhesion mechanisms, particularly the initial tethering and rolling of leukocytes on endothelial surfaces during inflammation and immune responses . Its high-affinity binding to E-selectin makes it a critical reagent for investigating cancer metastasis, where selectin-mediated adhesion facilitates the spread of tumor cells . The core research value of this pentasaccharide lies in its well-defined role in carbohydrate-protein interactions. Binding to E-selectin is a key step in the inflammatory cascade, and this ligand is instrumental for in vitro binding assays, inhibition studies, and as a standard in glycobiology research to decipher the structural requirements for selectin recognition . The synthesis of this molecule, achieved through highly stereo- and regio-selective glycosylation, ensures a defined and consistent structure for reliable experimental results . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use of any kind . RUO products are exempt from many regulatory controls that ensure safety and efficacy for clinical diagnostics. By using this product, the researcher assumes full responsibility for ensuring all experiments conform to applicable regulations and guidelines concerning the safe handling of chemical and biological materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H55NO25 B15062001 Lewis a pentasaccharide

Properties

Molecular Formula

C32H55NO25

Molecular Weight

853.8 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)56-25-12(6-37)54-29(13(33-8(2)38)26(25)57-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28?,29-,30-,31-,32-/m0/s1

InChI Key

DUKURNFHYQXCJG-JEOLMMCMSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

Elucidating the Structure of Lewis a Pentasaccharide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of the Lewis a pentasaccharide (Lea-penta). The Lewis a antigen is a crucial carbohydrate epitope involved in various biological recognition processes, including cell adhesion, immune responses, and pathogenesis. A thorough understanding of its three-dimensional structure is paramount for the development of novel therapeutics and diagnostics. This guide details the key experimental protocols, presents quantitative data in a structured format, and visualizes the intricate workflows and relationships involved in its structural determination.

Introduction to this compound

The this compound is a complex oligosaccharide with the following structure: Gal(β1-3)[Fuc(α1-4)]GlcNAc(β1-3)Gal(β1-4)Glc. Its structural elucidation relies on a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the monosaccharide composition, the sequence of the sugar units, the configuration of the glycosidic linkages, and the overall three-dimensional conformation of the molecule.

Experimental Protocols for Structure Elucidation

The determination of the this compound structure involves a multi-step process encompassing sample preparation, instrumental analysis, and data interpretation.

Sample Preparation and Purification

Prior to analysis, the this compound must be isolated and purified to ensure data accuracy. Common methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and purifying oligosaccharides from complex mixtures. Porous graphitic carbon (PGC) columns are particularly effective for the separation of isomeric glycans.

  • Solid-Phase Extraction (SPE): SPE cartridges can be used for sample cleanup and enrichment, removing salts and other impurities that may interfere with subsequent analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural determination of oligosaccharides in solution. A suite of 1D and 2D NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space connectivities.

Detailed NMR Experimental Protocol:

  • Sample Preparation: The purified this compound is lyophilized and dissolved in deuterium oxide (D₂O) to a concentration of 1-5 mM. A small amount of a suitable internal standard, such as acetone or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), may be added for chemical shift referencing.

  • 1D ¹H NMR: A standard 1D ¹H NMR spectrum is acquired to obtain an overview of the proton signals. Key parameters include:

    • Spectrometer Frequency: 500 MHz or higher for optimal resolution.

    • Temperature: 298 K.

    • Pulse Sequence: A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE).

    • Acquisition Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D Homonuclear Correlation Spectroscopy (COSY): A COSY experiment is performed to identify scalar-coupled protons within each monosaccharide residue.

    • Pulse Sequence: Standard COSY-45 or DQF-COSY.

    • Spectral Width: Optimized to cover all proton signals.

    • Data Matrix: Typically 2048 x 512 data points.

  • 2D Total Correlation Spectroscopy (TOCSY): A TOCSY experiment is used to identify all protons belonging to a single spin system (i.e., within a single monosaccharide).

    • Pulse Sequence: MLEV-17 or DIPSI-2 spin-lock sequence.

    • Mixing Time: Varied from 20 to 120 ms to optimize magnetization transfer.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are crucial for determining the sequence of monosaccharides by identifying through-space proximities between protons on adjacent residues. ROESY is often preferred for oligosaccharides of this size to avoid zero-crossing effects.

    • Pulse Sequence: Standard NOESY or ROESY with a spin-lock field.

    • Mixing Time: Typically 200-500 ms for NOESY, 150-300 ms for ROESY.

  • 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: An HSQC experiment correlates each proton with its directly attached carbon atom, enabling the assignment of ¹³C signals.

    • Pulse Sequence: Standard HSQC with gradient selection.

    • ¹³C Spectral Width: Optimized to cover all carbon signals.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the glycosidic linkage positions.

    • Pulse Sequence: Standard HMBC with gradient selection.

    • Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight, monosaccharide composition, and sequence of the oligosaccharide. Tandem mass spectrometry (MS/MS) is particularly valuable for determining the fragmentation patterns, which in turn helps to elucidate the glycosidic linkages.

Detailed Mass Spectrometry Experimental Protocol:

  • Sample Preparation: The purified this compound is dissolved in a suitable solvent, typically a mixture of water and acetonitrile, at a concentration of 1-10 pmol/µL.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for oligosaccharides, as it minimizes in-source fragmentation. Matrix-assisted laser desorption/ionization (MALDI) is another option, particularly for higher molecular weight glycans.

  • Mass Analyzer: A variety of mass analyzers can be used, including time-of-flight (TOF), quadrupole, and ion trap instruments. High-resolution mass spectrometers (e.g., Orbitrap, FT-ICR) are advantageous for accurate mass measurements.

  • MS Scan: An initial full MS scan is performed to determine the mass-to-charge ratio (m/z) of the intact molecular ion (e.g., [M+Na]⁺, [M+H]⁺).

  • Tandem MS (MS/MS): The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are then mass-analyzed.

    • Collision Energy: The collision energy is optimized to produce a rich fragmentation spectrum.

    • Fragmentation Analysis: The fragmentation pattern is analyzed to identify characteristic glycosidic bond cleavages (B, C, Y, and Z ions) and cross-ring cleavages (A and X ions), which provide information about the sequence and linkage of the monosaccharides.

Quantitative Data for this compound

Expected ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the expected chemical shift ranges for the key protons and carbons in the this compound. Actual values can vary slightly depending on experimental conditions.

Monosaccharide ResidueProton/CarbonExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Glc (reducing end) H-1 (α)~5.22C-1 (α)
H-1 (β)~4.65C-1 (β)
H-2 - H-63.2 - 4.0C-2 - C-6
Gal (β1-4 linked to Glc) H-1~4.45C-1
H-2 - H-63.5 - 4.2C-2 - C-6
GlcNAc (β1-3 linked to Gal) H-1~4.70C-1
N-Acetyl (CH₃)~2.05N-Acetyl (CH₃)
H-2 - H-63.6 - 4.0C-2 - C-6
Gal (β1-3 linked to GlcNAc) H-1~4.55C-1
H-2 - H-63.5 - 4.2C-2 - C-6
Fuc (α1-4 linked to GlcNAc) H-1~5.10C-1
H-5~4.80C-5
H-6 (CH₃)~1.20C-6 (CH₃)
Key NMR Coupling Constants and NOEs
InteractionExpected ³JH,H (Hz)Expected NOE/ROESignificance
Anomeric Protons
H-1/H-2 (β-linkage)~8.0Confirms β-anomeric configuration
H-1/H-2 (α-linkage)~3.5Confirms α-anomeric configuration
Glycosidic Linkages (NOE/ROE)
Fuc H-1 ↔ GlcNAc H-4StrongConfirms Fuc(α1-4)GlcNAc linkage
Gal H-1 ↔ GlcNAc H-3StrongConfirms Gal(β1-3)GlcNAc linkage
GlcNAc H-1 ↔ Gal H-3StrongConfirms GlcNAc(β1-3)Gal linkage
Gal H-1 ↔ Glc H-4StrongConfirms Gal(β1-4)Glc linkage
Expected Mass Spectrometry Fragmentation

The MS/MS spectrum of the this compound is expected to be dominated by glycosidic bond cleavages. The following table lists some of the key expected fragment ions (assuming sodiated precursor [M+Na]⁺).

Ion TypeCleavage SiteExpected m/z
Y-ion (Y₄)Gal-GlcNAc[M - Gal + Na]⁺
Y-ion (Y₃)GlcNAc-Gal[M - Gal - GlcNAc + Na]⁺
Y-ion (Y₂)Gal-Glc[M - Gal - GlcNAc - Gal + Na]⁺
B-ion (B₂)Gal-GlcNAc[Gal + GlcNAc - H₂O + Na]⁺
B-ion (B₃)Gal-GlcNAc-Gal[Gal + GlcNAc + Gal - 2H₂O + Na]⁺
Z-ion (Z₄)Fuc-GlcNAc[M - Fuc + Na]⁺

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the structural elucidation of the this compound.

experimental_workflow cluster_purification Sample Preparation & Purification cluster_analysis Structural Analysis cluster_nmr_data NMR Data Acquisition cluster_ms_data MS Data Acquisition cluster_elucidation Structure Elucidation raw_sample Crude Oligosaccharide Mixture hplc High-Performance Liquid Chromatography (HPLC) raw_sample->hplc spe Solid-Phase Extraction (SPE) hplc->spe purified_sample Purified this compound spe->purified_sample nmr NMR Spectroscopy purified_sample->nmr ms Mass Spectrometry purified_sample->ms one_d_h1 1D ¹H NMR nmr->one_d_h1 cosy 2D COSY nmr->cosy tocsy 2D TOCSY nmr->tocsy noesy 2D NOESY/ROESY nmr->noesy hsqc 2D HSQC nmr->hsqc hmbc 2D HMBC nmr->hmbc full_ms Full MS Scan ms->full_ms ms_ms Tandem MS (MS/MS) ms->ms_ms structure Final 3D Structure one_d_h1->structure cosy->structure tocsy->structure noesy->structure hsqc->structure hmbc->structure full_ms->structure ms_ms->structure

Caption: Experimental workflow for the structural elucidation of this compound.

nmr_logic cluster_experiments NMR Experiments cluster_information Derived Structural Information cluster_final_structure Structural Features Determined cosy COSY proton_proton_scalar ¹H-¹H Scalar Couplings (within residue) cosy->proton_proton_scalar tocsy TOCSY proton_spin_systems Complete ¹H Spin Systems (per residue) tocsy->proton_spin_systems noesy NOESY/ROESY proton_proton_spatial ¹H-¹H Spatial Proximity (inter-residue) noesy->proton_proton_spatial hsqc HSQC proton_carbon_direct Direct ¹H-¹³C Correlations hsqc->proton_carbon_direct hmbc HMBC proton_carbon_longrange Long-Range ¹H-¹³C Correlations hmbc->proton_carbon_longrange monosaccharide_id Monosaccharide Identification proton_proton_scalar->monosaccharide_id anomeric_config Anomeric Configuration proton_proton_scalar->anomeric_config proton_spin_systems->monosaccharide_id sequence Monosaccharide Sequence proton_proton_spatial->sequence proton_carbon_direct->monosaccharide_id glycosidic_linkage Glycosidic Linkage Positions proton_carbon_longrange->glycosidic_linkage ms_fragmentation cluster_ms Mass Spectrometry Analysis cluster_fragments Fragment Ion Types cluster_glycosidic Glycosidic Fragments cluster_cross_ring Cross-Ring Fragments cluster_info Structural Information Gained parent_ion Parent Ion [M+Na]⁺ cid Collision-Induced Dissociation (CID) parent_ion->cid glycosidic_cleavage Glycosidic Bond Cleavage cid->glycosidic_cleavage cross_ring_cleavage Cross-Ring Cleavage cid->cross_ring_cleavage b_ions B-ions glycosidic_cleavage->b_ions c_ions C-ions glycosidic_cleavage->c_ions y_ions Y-ions glycosidic_cleavage->y_ions z_ions Z-ions glycosidic_cleavage->z_ions branching Branching Pattern glycosidic_cleavage->branching a_ions A-ions cross_ring_cleavage->a_ions x_ions X-ions cross_ring_cleavage->x_ions sequence Monosaccharide Sequence b_ions->sequence c_ions->sequence y_ions->sequence z_ions->sequence linkage Linkage Information a_ions->linkage x_ions->linkage

The Lewis a Pentasaccharide: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lewis a (Lea) pentasaccharide is a carbohydrate antigen of significant interest in glycobiology, medicine, and drug development. This technical guide provides a comprehensive overview of the discovery, history, and detailed chemical synthesis of the Lea pentasaccharide. It further explores its biosynthesis, biological role in cell recognition and disease, and its interactions with selectin proteins. This document is intended to serve as a detailed resource, incorporating experimental protocols, quantitative data, and visual representations of key pathways and processes to facilitate a deeper understanding of this important glycan.

Discovery and History

The story of the Lewis a pentasaccharide is intrinsically linked to the broader history of the Lewis blood group system. The first Lewis antigen, Lewis a (Lea), was identified in 1946 by Mourant.[1][2][3] This discovery was followed by the identification of the Lewis b (Leb) antigen in 1948.[3] Early research established that Lewis antigens are not intrinsic to red blood cells but are instead adsorbed from the plasma.[4] They are synthesized by exocrine epithelial cells and secreted into body fluids.[4]

The genetic basis for the expression of Lewis antigens lies in the interplay of two key fucosyltransferase genes on chromosome 19: FUT3 (the Lewis gene) and FUT2 (the Secretor gene).[5][6] The FUT3 gene encodes for an α(1,3/1,4)-fucosyltransferase that is essential for the synthesis of the Lea antigen.[5][6] The structure of the Lea antigen as a fucosylated oligosaccharide was gradually elucidated through carbohydrate chemistry techniques. While the trisaccharide core (Galβ1-3(Fucα1-4)GlcNAc) defines the Lea determinant, the term "this compound" typically refers to a more extended structure, often linked to a lactose or lactosamine backbone, which is a common presentation on cell surfaces and in biological fluids.

Structure and Biosynthesis

The this compound is a complex carbohydrate with a specific arrangement of monosaccharide units. Its biosynthesis is a stepwise enzymatic process occurring in the Golgi apparatus of epithelial cells.[7]

Structure

The canonical structure of the this compound is presented below:

Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc

This structure consists of a Type 1 lacto-series backbone (Galβ1-3GlcNAc) which is fucosylated on the N-acetylglucosamine (GlcNAc) residue.

Biosynthesis Pathway

The synthesis of the this compound is dependent on the activity of fucosyltransferase III (FUT3), also known as the Lewis enzyme. The pathway begins with a precursor oligosaccharide chain.

Lewis_a_Biosynthesis Precursor Type 1 Precursor (Galβ1-3GlcNAc-R) Lea Lewis a Antigen (Galβ1-3(Fucα1-4)GlcNAc-R) Precursor->Lea GDP-Fucose FUT3 FUT3 (α1,4-fucosyltransferase) FUT3->Precursor Retrosynthesis Pentasaccharide This compound Trisaccharide Fucosylated Trisaccharide Donor Pentasaccharide->Trisaccharide Glycosylation Disaccharide Lactose Acceptor Pentasaccharide->Disaccharide Monosaccharides Protected Monosaccharides (Galactose, Fucose, Glucosamine, Glucose) Trisaccharide->Monosaccharides Disaccharide->Monosaccharides Selectin_Interaction cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Leukocyte Leukocyte SLeA Sialyl-Lewis a/x ESelectin E-Selectin SLeA->ESelectin Adhesion Endothelium Endothelial Cell Cancer_Metastasis TumorCell Circulating Tumor Cell SLeA_Cancer Sialyl-Lewis a ESelectin_Cancer E-Selectin SLeA_Cancer->ESelectin_Cancer Adhesion Endothelium_Cancer Endothelial Cell Metastasis Metastasis ESelectin_Cancer->Metastasis Facilitates

References

An In-depth Technical Guide to the Biosynthesis of Lewis a Pentasaccharide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis a (Lea) pentasaccharide, also known as lacto-N-fucopentaose II (LNFP II), is a crucial carbohydrate antigen involved in various biological processes, including cell adhesion, immune responses, and pathogenesis. Its structure is defined as β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-β-D-GlcNAc-(1→3)-β-D-Gal-(1→4)-D-Glc. Understanding the biosynthetic pathway of this complex glycan is essential for the development of novel therapeutics and diagnostics targeting pathologies where its expression is altered, such as in cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the enzymatic synthesis of Lewis a pentasaccharide, including detailed experimental protocols, quantitative data on the enzymes involved, and a visual representation of the biosynthetic pathway.

Biosynthesis Pathway

The biosynthesis of this compound is a sequential process occurring in the Golgi apparatus, catalyzed by a series of specific glycosyltransferases. The pathway can be divided into two main stages: the synthesis of the precursor backbone, lacto-N-tetraose (LNT), followed by the terminal fucosylation event.

Stage 1: Synthesis of Lacto-N-tetraose (LNT)

The synthesis of the LNT backbone begins with the disaccharide lactose (Galβ1-4Glc), which is readily available in the cell. Two sequential glycosylation steps lead to the formation of LNT.

  • Formation of Lacto-N-triose II: A β-1,3-N-acetylglucosaminyltransferase (β3GnT) catalyzes the transfer of N-acetylglucosamine (GlcNAc) from the activated sugar donor, UDP-GlcNAc, to the C3 hydroxyl group of the galactose residue of lactose. This reaction forms lacto-N-triose II (GlcNAcβ1-3Galβ1-4Glc).

  • Elongation to Lacto-N-tetraose: Subsequently, a β-1,3-galactosyltransferase (β3GalT) transfers a galactose (Gal) residue from UDP-Gal to the C3 hydroxyl group of the newly added GlcNAc residue of lacto-N-triose II, forming lacto-N-tetraose (Galβ1-3GlcNAcβ1-3Galβ1-4Glc).

Stage 2: Fucosylation to form this compound

The final step in the biosynthesis of this compound is the addition of a fucose (Fuc) residue to the LNT backbone.

  • α-1,4-Fucosylation: The enzyme α-1,4-fucosyltransferase, specifically fucosyltransferase 3 (FUT3), catalyzes the transfer of fucose from GDP-Fucose to the C4 hydroxyl group of the subterminal GlcNAc residue of LNT. This results in the formation of the this compound (Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc). FUT3 is a key enzyme in the Lewis blood group system and exhibits both α(1,3)- and α(1,4)-fucosyltransferase activities.

The overall biosynthetic pathway is depicted in the following diagram:

Lewis_a_Pentasaccharide_Biosynthesis Lactose Lactose (Galβ1-4Glc) LNTII Lacto-N-triose II (GlcNAcβ1-3Galβ1-4Glc) Lactose->LNTII GlcNAc transfer LNT Lacto-N-tetraose (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) LNTII->LNT Galactose transfer LeA This compound (Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc) LNT->LeA Fucose transfer UDPGlcNAc UDP-GlcNAc b3GnT β-1,3-N-acetylglucosaminyl- transferase (β3GnT) UDPGlcNAc->b3GnT UDPGal UDP-Gal b3GalT β-1,3-galactosyltransferase (β3GalT) UDPGal->b3GalT GDPFuc GDP-Fucose FUT3 α-1,4-fucosyltransferase (FUT3) GDPFuc->FUT3 b3GnT->LNTII b3GalT->LNT FUT3->LeA

Caption: Biosynthesis pathway of this compound.

Quantitative Data

The efficiency of each enzymatic step in the biosynthesis of this compound is determined by the kinetic parameters of the respective glycosyltransferases. While specific kinetic data for the entire pathway using the exact substrates can be challenging to obtain from a single source, the following table summarizes representative kinetic parameters for the enzyme families involved. These values are essential for designing in vitro synthesis strategies and for understanding the regulation of the pathway in vivo.

EnzymeSubstrate (Acceptor)Substrate (Donor)Km (Acceptor) (mM)Km (Donor) (mM)Vmax (U/mg)Optimal pH
β-1,3-N-acetylglucosaminyltransferase (β3GnT)LactoseUDP-GlcNAc~5-20~0.1-0.5Variable6.5 - 7.5
β-1,3-galactosyltransferase (β3GalT)Lacto-N-triose IIUDP-Gal~1-10~0.05-0.2Variable6.0 - 7.0
α-1,4-fucosyltransferase (FUT3)Lacto-N-tetraoseGDP-Fucose~0.5-5~0.01-0.1Variable6.5 - 7.5

Note: The kinetic values presented are approximate and can vary depending on the specific enzyme isoform, source, and assay conditions. A unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Experimental Protocols

This section provides detailed methodologies for the in vitro enzymatic synthesis, purification of a key enzyme (FUT3), and quantitative analysis of the this compound.

Protocol 1: In Vitro Enzymatic Synthesis of this compound

This protocol describes a one-pot, multi-enzyme approach for the synthesis of this compound from lactose.

Materials:

  • Lactose

  • UDP-GlcNAc

  • UDP-Galactose

  • GDP-Fucose

  • Recombinant β-1,3-N-acetylglucosaminyltransferase (β3GnT)

  • Recombinant β-1,3-galactosyltransferase (β3GalT)

  • Recombinant α-1,4-fucosyltransferase (FUT3)

  • HEPES buffer (50 mM, pH 7.0)

  • MnCl₂ (10 mM)

  • Alkaline phosphatase

  • C18 solid-phase extraction (SPE) cartridges

  • Milli-Q water

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Lactose (10 mM)

      • UDP-GlcNAc (12 mM)

      • UDP-Galactose (12 mM)

      • GDP-Fucose (12 mM)

      • β3GnT (5 mU)

      • β3GalT (5 mU)

      • FUT3 (10 mU)

      • Alkaline phosphatase (10 U, to hydrolyze released nucleotide diphosphates and drive the reaction forward)

      • HEPES buffer (50 mM, pH 7.0)

      • MnCl₂ (10 mM)

    • Adjust the final volume to 1 mL with Milli-Q water.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 24-48 hours with gentle agitation.

  • Reaction Quenching:

    • Terminate the reaction by heating the mixture at 100°C for 5 minutes.

  • Purification:

    • Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.

    • Activate a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of Milli-Q water.

    • Load the supernatant onto the activated C18 cartridge to remove proteins and other hydrophobic impurities.

    • Collect the flow-through containing the oligosaccharides.

    • Wash the cartridge with 2 mL of Milli-Q water and combine with the initial flow-through.

    • Lyophilize the collected solution to obtain the crude pentasaccharide.

  • Further Purification (Optional):

    • For higher purity, the lyophilized product can be further purified by size-exclusion chromatography (e.g., using a Bio-Gel P-4 column) or high-performance liquid chromatography (HPLC) with a graphitized carbon column.

Protocol 2: Purification of Recombinant Fucosyltransferase 3 (FUT3)

This protocol describes the purification of a His-tagged recombinant FUT3 from an E. coli expression system.

Materials:

  • E. coli cell paste expressing His-tagged FUT3

  • Lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Dial

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Lewis a Pentasaccharide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Lewis a (Lea) pentasaccharide is a significant carbohydrate antigen involved in various biological processes, including cell adhesion, immune responses, and cancer metastasis. Its complex structure presents a considerable challenge for chemical synthesis. These application notes provide a detailed overview of a common synthetic strategy and protocols for the preparation of the Lea pentasaccharide, intended to guide researchers in this specialized area of carbohydrate chemistry.

Synthetic Strategy Overview

The chemical synthesis of the Lewis a pentasaccharide is a multi-step process that relies on the sequential assembly of monosaccharide building blocks. A convergent [3+2] block synthesis is a widely adopted and efficient strategy. This approach involves the synthesis of a trisaccharide donor, which corresponds to the Lea determinant, and a disaccharide acceptor, typically a lactose derivative. The key steps in this strategy include:

  • Preparation of Monosaccharide Building Blocks: Synthesis of appropriately protected fucose, galactose, and N-acetylglucosamine (GlcNAc) donors and acceptors.

  • Assembly of the Trisaccharide Donor: Stepwise glycosylation to form the fucosyl-galactosyl-glucosamine trisaccharide.

  • Synthesis of the Lactose Acceptor: Preparation of a selectively protected lactose derivative with a free hydroxyl group for glycosylation.

  • Convergent Glycosylation: Coupling of the trisaccharide donor with the lactose acceptor to form the pentasaccharide backbone.

  • Global Deprotection: Removal of all protecting groups to yield the final this compound.

A generalized workflow for this synthetic approach is depicted below.

G A Protected Monosaccharide Building Blocks (Fuc, Gal, GlcNAc, Glc) B Synthesis of Trisaccharide Donor (Fuc-Gal-GlcNAc) A->B Stepwise Glycosylation C Synthesis of Disaccharide Acceptor (Lactose derivative) A->C Selective Protection D Convergent [3+2] Glycosylation B->D C->D E Protected this compound D->E F Global Deprotection E->F G This compound F->G

Caption: A flowchart illustrating the convergent [3+2] block synthesis strategy for the this compound.

Experimental Protocols

The following protocols are generalized procedures based on common methods reported in the literature.[1] Researchers should consult specific publications for detailed reaction conditions and characterization data.

Protocol 1: Synthesis of the Trisaccharide Donor

This protocol outlines the assembly of the fucosyl-(α1→4)-[galactosyl-(β1→3)]-N-acetylglucosamine trisaccharide donor.

1.1. Synthesis of the Galactosyl-(β1→3)-Glucosamine Disaccharide Acceptor:

  • Acceptor: A suitably protected N-acetylglucosamine derivative with a free 3-OH group (e.g., benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside).

  • Donor: A protected galactose donor, such as a galactosyl trichloroacetimidate or thiogalactoside.

  • Promoter: A Lewis acid, for example, trimethylsilyl trifluoromethanesulfonate (TMSOTf) or N-iodosuccinimide (NIS)/TfOH.

  • Procedure:

    • Dissolve the GlcNAc acceptor and the galactose donor in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere (Argon or Nitrogen).

    • Cool the reaction mixture to the appropriate temperature (e.g., -40 °C to 0 °C).

    • Add the promoter dropwise and monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a base (e.g., triethylamine or pyridine).

    • Dilute the mixture with an organic solvent, wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the disaccharide.

1.2. Fucosylation to form the Trisaccharide:

  • Acceptor: The disaccharide obtained from step 1.1, after selective removal of a protecting group at the 4-position of the GlcNAc residue to expose the hydroxyl group.

  • Donor: A protected fucose donor, such as a fucosyl thioglycoside or trichloroacetimidate.

  • Promoter: A suitable promoter system (e.g., NIS/TfOH or TMSOTf).

  • Procedure:

    • Follow a similar glycosylation procedure as described in step 1.1, using the disaccharide acceptor and the fucose donor.

    • After purification, the trisaccharide is obtained. This can then be converted into a glycosyl donor (e.g., a trichloroacetimidate) for the subsequent convergent glycosylation.

Protocol 2: Convergent [3+2] Glycosylation

This protocol describes the coupling of the trisaccharide donor with a lactose acceptor.

  • Donor: The activated trisaccharide from Protocol 1.

  • Acceptor: A selectively protected lactose derivative with a free hydroxyl group at a suitable position (e.g., the 3'-position).

  • Promoter: A Lewis acid such as TMSOTf.

  • Procedure:

    • Dissolve the trisaccharide donor and the lactose acceptor in a dry aprotic solvent under an inert atmosphere.

    • Cool the reaction mixture and add the promoter.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Quench the reaction and perform an aqueous work-up as described previously.

    • Purify the resulting protected pentasaccharide by silica gel chromatography. One study reported a yield of 71% for a similar pentasaccharide synthesis step.[2]

Protocol 3: Global Deprotection

This final step removes all protecting groups to yield the target pentasaccharide.

  • Procedure: The deprotection strategy depends on the protecting groups used. A common approach involves a two-step process:

    • O-Deacylation: Removal of acyl protecting groups (e.g., benzoates, acetates) is typically achieved by treatment with a base such as sodium methoxide in methanol (Zemplén deacylation).

    • Hydrogenolysis: Benzyl and benzylidene protecting groups are removed by catalytic hydrogenation using a palladium catalyst (e.g., Pd(OH)2/C or Pd/C) under a hydrogen atmosphere.

  • Purification: The final deprotected pentasaccharide is typically purified by size-exclusion chromatography (e.g., Sephadex G-25) or reversed-phase HPLC.

Data Presentation

The choice of building blocks and protecting groups is crucial for the success of the synthesis. The following tables summarize common choices.

Table 1: Monosaccharide Building Blocks and Glycosylation Methods

MonosaccharideRoleCommon Donor TypeCommon Glycosylation Promoter
L-FucoseDonorThioglycoside, TrichloroacetimidateNIS/TfOH, TMSOTf
D-GalactoseDonorTrichloroacetimidate, ThioglycosideTMSOTf, NIS/TfOH
D-GlcNAcAcceptorN/AN/A
D-LactoseAcceptorN/AN/A

Table 2: Protecting Group Strategies

Protecting GroupFunctionRemoval Conditions
Benzyl (Bn)Permanent protection of hydroxyl groupsCatalytic Hydrogenation (H2, Pd/C)
Benzoyl (Bz)Participating group at C-2 for stereocontrol, permanent protectionSodium methoxide in methanol (Zemplén)
Phthalimido (Phth)Non-participating group at C-2 of GlcNAcHydrazine or ethylenediamine
Trichloroethoxycarbonyl (Troc)Protection of the amino groupZinc dust in acetic acid
Silyl Ethers (TBDMS, TIPS)Temporary protection for selective reactionsFluoride sources (e.g., TBAF)
Benzylidene acetalProtection of vicinal diolsMild acid hydrolysis

Key Reaction Pathway

The glycosylation reaction is the cornerstone of oligosaccharide synthesis. The mechanism and outcome are highly dependent on the nature of the donor, acceptor, promoter, and solvent.

G cluster_0 Glycosylation Reaction Donor Glycosyl Donor (e.g., Trichloroacetimidate) Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Activation Acceptor Glycosyl Acceptor (Free -OH) Acceptor->Intermediate Nucleophilic Attack Promoter Lewis Acid Promoter (e.g., TMSOTf) Promoter->Intermediate Product Glycosidic Bond Formation (O-glycoside) Intermediate->Product

Caption: A simplified diagram illustrating the key steps in a Lewis acid-promoted glycosylation reaction.

References

Application Notes and Protocols for the Enzymatic Synthesis of Lewis a Pentasaccharide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis a (Lea) pentasaccharide is a crucial carbohydrate antigen involved in various biological processes, including cell adhesion, immune responses, and cancer metastasis. Its synthesis is of significant interest for the development of diagnostics, therapeutics, and vaccines. Enzymatic synthesis offers a highly specific and efficient alternative to traditional chemical methods, which often involve complex protection and deprotection steps. These application notes provide a detailed protocol for the chemoenzymatic synthesis of a Lewis a pentasaccharide, leveraging the high stereo- and regioselectivity of glycosyltransferases. The protocol is based on a multi-step enzymatic approach, potentially adaptable to a one-pot system for improved efficiency.

Applications in Drug Development

The availability of synthetic this compound and its derivatives is critical for several areas of drug discovery and development:

  • Cancer Immunotherapy: Lea is a tumor-associated carbohydrate antigen (TACA). Synthetic Lea can be used to develop cancer vaccines designed to elicit an immune response against cancer cells expressing this antigen.

  • Inhibitor Screening: The interaction between Lea and its corresponding lectin receptors is a key step in inflammatory responses and cancer cell adhesion. Synthetic Lea can be used in high-throughput screening assays to identify small molecule inhibitors of these interactions.

  • Diagnostics: Lea can be used as a standard in diagnostic tests to detect the presence of antibodies against this antigen, which can be indicative of certain cancers or inflammatory diseases.

  • Drug Targeting: Lea can be conjugated to nanoparticles or drug molecules to target cells that specifically express Lea receptors, thereby increasing the efficacy and reducing the side effects of the drug.

Enzymatic Synthesis Pathway

The enzymatic synthesis of the this compound involves a sequential addition of monosaccharide units to a lactose acceptor molecule. The key enzymes involved are a β-1,3-N-acetylglucosaminyltransferase, a β-1,3-galactosyltransferase, and an α-1,4-fucosyltransferase. The final fucosylation step, catalyzed by a fucosyltransferase such as FucTIII, is a critical step in conferring the Lewis a determinant.

Lewis_A_Pentasaccharide_Synthesis cluster_1 Step 1 cluster_2 Step 2 cluster_3 Step 3 sub sub enz enz prod prod Lac Lactose (Gal-Glc) Trisaccharide Trisaccharide (GlcNAc-Gal-Glc) Lac->Trisaccharide UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Trisaccharide Tetrasaccharide Tetrasaccharide (Gal-GlcNAc-Gal-Glc) Trisaccharide->Tetrasaccharide UDP_Gal UDP-Gal UDP_Gal->Tetrasaccharide Lewis_a This compound (Gal-GlcNAc(Fuc)-Gal-Glc) Tetrasaccharide->Lewis_a GDP_Fuc GDP-Fucose GDP_Fuc->Lewis_a GnT β-1,3-GlcNAc Transferase GalT β-1,3-Gal Transferase FucT α-1,4-Fucosyl- transferase (FucTIII)

Caption: Enzymatic synthesis pathway of this compound.

Experimental Workflow

The general workflow for the enzymatic synthesis of this compound involves sequential enzymatic reactions followed by purification and characterization steps. A solid-phase approach can also be employed to simplify the purification of intermediates.

Experimental_Workflow Start Start: Lactose Acceptor Step1 Enzymatic Reaction 1: Addition of GlcNAc (β-1,3-GlcNAc Transferase) Start->Step1 Purify1 Purification 1 (e.g., Size Exclusion Chromatography) Step1->Purify1 Step2 Enzymatic Reaction 2: Addition of Galactose (β-1,3-Gal Transferase) Purify1->Step2 Purify2 Purification 2 Step2->Purify2 Step3 Enzymatic Reaction 3: Addition of Fucose (α-1,4-Fucosyltransferase) Purify2->Step3 Purify3 Final Purification Step3->Purify3 Characterization Characterization: - Mass Spectrometry - NMR Spectroscopy Purify3->Characterization End End Product: This compound Characterization->End

Application Notes and Protocols: Lewis a Pentasaccharide in Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis a (Lea) pentasaccharide is a carbohydrate antigen belonging to the Lewis blood group system.[1] It is expressed on the surface of various cells, including epithelial cells of the gastrointestinal and genitourinary tracts, as well as on some cancer cells.[1] In the field of immunology, the Lewis a pentasaccharide is a molecule of significant interest due to its role in cell adhesion, inflammation, and cancer progression. These application notes provide detailed protocols for utilizing the this compound in key immunology research applications, including its study as a ligand for selectins and its involvement in cancer cell adhesion.

Structurally, the Lewis a antigen is a fucosylated oligosaccharide. Its biosynthesis is dependent on the activity of fucosyltransferase 3 (FUT3).[1][2] The presence or absence of Lewis antigens, including Lewis a, has been correlated with susceptibility to certain diseases, highlighting their biological importance.[2]

Applications in Immunology Research

The primary immunological relevance of the this compound stems from its recognition by selectins, a family of cell adhesion molecules. E-selectin, expressed on activated endothelial cells, can bind to Lewis a-containing structures on leukocytes and cancer cells, mediating their adhesion to the endothelium.[3] This interaction is a critical step in processes such as leukocyte trafficking to sites of inflammation and the metastasis of cancer cells.

Key Research Applications:
  • Investigating Cell Adhesion: Studying the role of Lewis a in the adhesion of leukocytes and cancer cells to the vascular endothelium.

  • Cancer Immunology: Exploring the function of Lewis a as a tumor-associated carbohydrate antigen (TACA) and a target for cancer immunotherapy.[4]

  • Inflammatory Response: Elucidating the contribution of Lewis a-mediated cell rolling and adhesion in inflammatory conditions.

  • Drug Development: Screening for and characterizing inhibitors of the E-selectin/Lewis a interaction for therapeutic purposes.

Quantitative Data Summary

The following table summarizes key quantitative data related to the interaction of Lewis a and related structures with E-selectin. This data is crucial for designing and interpreting experiments.

LigandReceptorAssay TypeIC50 Value (µM)Reference
Sialyl Lewis aE-selectin-IgCompetitive Binding220 ± 20[5]
Sialyl Lewis xE-selectin-IgCompetitive Binding750 ± 20[5]
Amino-substituted Sialyl Lewis aE-selectin-IgCompetitive Binding21 ± 3[5]

Note: IC50 values represent the concentration of the soluble ligand required to inhibit 50% of the binding between a multivalent form of the ligand and the receptor. While the data for the canonical this compound is not explicitly provided in the search results, the data for the structurally similar sialyl Lewis a provides a valuable reference point for estimating effective concentrations in inhibition assays.

Experimental Protocols

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Lewis a Detection

This protocol describes a method for detecting the presence of Lewis a antigen in a sample, for example, on a glycoprotein or in a cell lysate.

Materials:

  • 96-well microtiter plates

  • This compound-conjugated protein (for positive control and standard curve)

  • Anti-Lewis a monoclonal antibody

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Phosphate Buffered Saline (PBS)

  • PBS with 0.05% Tween-20 (PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the sample containing the putative Lewis a antigen and the Lewis a-conjugated positive control in PBS to a final concentration of 1-10 µg/mL.

    • Add 100 µL of the diluted samples to the wells of a 96-well plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing:

    • Wash the plate three times with 200 µL of PBST per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with PBST.

    • Dilute the anti-Lewis a monoclonal antibody in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with PBST.

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Measurement:

    • Read the absorbance at 450 nm using a plate reader.

Protocol 2: Flow Cytometry for Cell Surface Lewis a Expression

This protocol allows for the quantification of Lewis a antigen expression on the surface of cells in suspension.

Materials:

  • Cells of interest

  • Anti-Lewis a monoclonal antibody (fluorochrome-conjugated or unconjugated)

  • Fluorochrome-conjugated secondary antibody (if using an unconjugated primary)

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with cold flow cytometry staining buffer.

    • Resuspend the cells to a concentration of 1 x 106 cells/mL in staining buffer.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 105 cells) into FACS tubes.

    • Add the anti-Lewis a antibody at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 1 mL of cold staining buffer by centrifugation at 300 x g for 5 minutes.

  • Secondary Antibody Staining (if applicable):

    • If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of staining buffer containing the fluorochrome-conjugated secondary antibody.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice as described in step 3.

  • Analysis:

    • Resuspend the final cell pellet in 500 µL of staining buffer.

    • Analyze the cells on a flow cytometer. Be sure to include appropriate controls, such as an isotype control and unstained cells.

Protocol 3: Cell Adhesion Assay (Inhibition by this compound)

This protocol is designed to assess the ability of soluble this compound to inhibit the adhesion of cells (e.g., cancer cells) to a layer of activated endothelial cells.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Cancer cells expressing Lewis a-containing ligands

  • Cell culture medium

  • This compound

  • TNF-α or other endothelial cell activator

  • Calcein-AM or other fluorescent cell stain

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Endothelial Cell Monolayer Preparation:

    • Seed endothelial cells into a 96-well plate and grow to confluence.

    • Activate the endothelial cells by treating them with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin expression.

  • Cancer Cell Labeling:

    • Label the cancer cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.

    • Wash the cells twice with serum-free medium to remove excess dye.

    • Resuspend the labeled cells in assay medium.

  • Inhibition Assay:

    • Prepare serial dilutions of the this compound in assay medium. Based on the IC50 of related compounds, a starting concentration range of 10-1000 µM would be appropriate.

    • Pre-incubate the labeled cancer cells with the different concentrations of this compound for 15-30 minutes at room temperature.

  • Adhesion:

    • Remove the activation medium from the endothelial cell monolayer and wash gently with assay medium.

    • Add the cancer cell/Lewis a pentasaccharide mixture (100 µL) to the endothelial cell monolayer.

    • Incubate for 30-60 minutes at 37°C.

  • Washing:

    • Gently wash the wells three times with assay medium to remove non-adherent cells.

  • Quantification:

    • Add 100 µL of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well to lyse the adherent cells and release the fluorescent dye.

    • Read the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM (e.g., 485 nm excitation, 520 nm emission).

    • The percentage of adhesion inhibition can be calculated relative to a control with no this compound.

Signaling Pathways and Visualizations

The interaction of Lewis a-containing ligands on the surface of a cell with E-selectin on endothelial cells can initiate "outside-in" signaling in the adherent cell. While the complete signaling cascade downstream of Lewis a binding is complex and can be cell-type specific, a general pathway involves the clustering of adhesion molecules, which can lead to the activation of intracellular signaling pathways that influence cell survival, proliferation, and migration.

LewisA_Signaling cluster_EC Endothelial Cell cluster_CancerCell Cancer Cell E_selectin E-selectin LewisA This compound E_selectin->LewisA Binding Receptor Glycoprotein/Glycolipid FAK FAK Receptor->FAK Clustering & Activation Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Survival Survival Akt->Survival Migration Migration NFkB->Migration Adhesion_Workflow A 1. Culture & Activate Endothelial Cells (TNF-α) D 4. Co-culture Cancer Cells with Endothelial Monolayer A->D B 2. Label Cancer Cells (Calcein-AM) C 3. Pre-incubate Cancer Cells with this compound B->C C->D E 5. Wash to Remove Non-adherent Cells D->E F 6. Lyse Adherent Cells E->F G 7. Quantify Fluorescence F->G

References

Application Notes and Protocols for Utilizing Lewis a Pentasaccharide in Glycan Arrays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycan arrays have emerged as a powerful high-throughput platform for studying the intricate interactions between carbohydrates and proteins.[1] This technology allows for the simultaneous screening of a multitude of glycan structures, providing valuable insights into the binding specificities of lectins, antibodies, and other glycan-binding proteins (GBPs). Among the vast array of biologically significant glycans, the Lewis a (Lea) pentasaccharide (Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc) plays a crucial role in various physiological and pathological processes, including cell adhesion, immune responses, and cancer progression. These application notes provide a detailed guide for utilizing Lewis a pentasaccharide in glycan array-based assays, from experimental design to data interpretation.

Applications in Research and Drug Development

The immobilization of this compound on glycan arrays opens up a wide range of applications:

  • Cancer Research: The Lewis a antigen is a well-known tumor-associated carbohydrate antigen (TACA).[2] Glycan arrays featuring this pentasaccharide can be used to screen for novel diagnostic antibodies or to evaluate the efficacy of therapeutic antibodies targeting cancer cells that overexpress Lewis a.

  • Immunology: Investigate the role of Lewis a in immune cell recognition and signaling. By probing the array with immune cell lysates or purified lectins, researchers can identify novel receptors for this glycan and elucidate its role in inflammatory processes.

  • Infectious Disease: Many pathogens utilize host glycans for adhesion and entry into cells. Glycan arrays can be employed to study the interaction of viruses, bacteria, and toxins with the this compound, potentially leading to the development of anti-adhesive therapies.

  • Drug Discovery: Screen small molecule libraries for compounds that inhibit the interaction between Lewis a and its binding partners. This approach can identify lead compounds for the development of novel therapeutics for a variety of diseases.

Data Presentation: Quantitative Analysis of Protein-Lewis a Pentasaccharide Interactions

A primary output of a glycan array experiment is the quantitative measurement of binding events, typically expressed as Relative Fluorescence Units (RFU). While specific binding data for this compound is not widely published, the following table provides a representative example of how such data would be presented. The values are for illustrative purposes and would be generated by scanning the microarray slide with a fluorescence scanner after incubation with a fluorescently labeled protein.[3]

Glycan on ArrayProtein AnalyteConcentration (µg/mL)Average RFUStandard DeviationSignal-to-Noise Ratio
This compound Lectin X 1015,23485625.4
58,14543213.6
12,5671894.3
This compound Antibody Y 1022,5431,23437.6
512,87678921.5
14,3212987.2
Negative Control GlycanLectin X10600451.0
Negative Control GlycanAntibody Y10580521.0

Experimental Protocols

Protocol 1: Immobilization of this compound on NHS-Activated Glass Slides

This protocol describes the covalent immobilization of an amine-functionalized this compound onto an N-hydroxysuccinimide (NHS)-ester activated glass slide.[4][5]

Materials:

  • Amine-functionalized this compound

  • NHS-activated glass slides

  • Printing Buffer: 300 mM sodium phosphate buffer, pH 8.5[4]

  • Microarray printing robot

  • Humidified chamber

  • Desiccator

  • Centrifuge for slides

Procedure:

  • Glycan Preparation: Dissolve the amine-functionalized this compound in the printing buffer to a final concentration of 100 µM.[4] For smaller oligosaccharides, optimizing the concentration (e.g., in the range of 50-200 µM) may be necessary to achieve sufficient spot density.

  • Printing: Transfer the glycan solution to a microtiter plate. Use a robotic microarrayer to print nanoliter volumes of the glycan solution onto the NHS-activated glass slide.[4] Print each glycan in replicates (e.g., 6 spots) to ensure data robustness.

  • Covalent Coupling: Immediately after printing, place the slide in a humidified chamber at 80% humidity for 30 minutes to facilitate the coupling reaction between the amine group on the glycan and the NHS-ester on the slide surface.[4]

  • Drying and Storage: After incubation, transfer the slide to a desiccator and allow it to dry overnight at room temperature.[4] Store the printed slides in a desiccated, dark environment at 4°C until use.

Protocol 2: Glycan Array Binding Assay with a Fluorescently Labeled Protein

This protocol outlines the procedure for probing the immobilized this compound with a fluorescently labeled protein.[6]

Materials:

  • This compound-printed microarray slide

  • Fluorescently labeled protein of interest (e.g., lectin, antibody)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

  • Wash Buffer: PBST

  • Incubation chamber

  • Microarray scanner

Procedure:

  • Blocking: Place the microarray slide in a slide holder. Add blocking buffer to cover the entire surface of the array and incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific binding.

  • Washing: Aspirate the blocking buffer and wash the slide three times with wash buffer.

  • Protein Incubation: Prepare a dilution series of the fluorescently labeled protein in blocking buffer. A starting concentration of 1-10 µg/mL is recommended, but the optimal concentration should be determined empirically.[6] Apply the protein solution to the array surface, cover with a coverslip to ensure even distribution, and incubate for 1-3 hours at room temperature in a dark, humidified chamber.

  • Washing: Carefully remove the coverslip and wash the slide three times with wash buffer, followed by a final wash with PBS and then with deionized water to remove any residual salt.

  • Drying: Dry the slide by centrifugation (e.g., 200 x g for 5 minutes).

  • Scanning: Scan the slide using a microarray fluorescence scanner at the appropriate excitation and emission wavelengths for the fluorophore used.

  • Data Analysis: Use microarray analysis software to quantify the fluorescence intensity of each spot.[7] Calculate the average RFU and standard deviation for the replicate spots of the this compound.

Mandatory Visualizations

Experimental Workflow for Glycan Array Analysis

G cluster_prep Array Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep1 This compound (amine-functionalized) prep2 Dissolve in Printing Buffer prep1->prep2 prep3 Robotic Printing on NHS-activated slide prep2->prep3 prep4 Incubation in Humidified Chamber prep3->prep4 prep5 Drying and Storage prep4->prep5 assay1 Blocking (e.g., BSA) prep5->assay1 assay2 Washing assay1->assay2 assay3 Incubation with Fluorescently Labeled Protein assay2->assay3 assay4 Final Washing assay3->assay4 analysis1 Fluorescence Scanning assay4->analysis1 analysis2 Image Quantification (RFU) analysis1->analysis2 analysis3 Data Analysis and Interpretation analysis2->analysis3

Caption: Workflow for glycan array experiment with this compound.

Signaling Pathway of Lewis a-Mediated Cell Adhesion

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascade Lea This compound Selectin E-Selectin (on endothelial cell) Lea->Selectin Binding SFK Src Family Kinases (e.g., Fgr, Hck, Lyn) Selectin->SFK Signal Transduction Receptor Glycoprotein/Glycolipid (on tumor cell) Syk Syk SFK->Syk p38 p38 MAPK Syk->p38 Integrin Integrin Activation (αLβ2) p38->Integrin Adhesion Cell Adhesion & Metastasis Integrin->Adhesion

Caption: Lewis a-mediated cell adhesion signaling pathway.

References

Application Notes & Protocols: Lewis a Pentasaccharide in Monoclonal Antibody Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Lewis a Pentasaccharide as a Therapeutic Target

The Lewis a (Lea) antigen is a carbohydrate epitope expressed on both glycoproteins and glycolipids on the cell surface. While its expression is regulated during fetal development and is present in some normal epithelial tissues, it is frequently overexpressed in several types of adenocarcinomas, including those of the pancreas, colon, and stomach. This differential expression pattern makes the Lewis a antigen, and its sialylated form Sialyl Lewis a (sLea), a compelling tumor-associated carbohydrate antigen (TACA) for the development of targeted monoclonal antibody (mAb) therapies.

Structurally, the Lewis a antigen is a branched oligosaccharide. The pentasaccharide form is a key structure recognized by monoclonal antibodies. These antigens play a crucial role in cancer progression, particularly in cell adhesion and metastasis, by acting as ligands for selectins on endothelial cells.[1][2] Targeting Lea with monoclonal antibodies offers a promising strategy to inhibit tumor spread and leverage the immune system to eliminate cancer cells.

Monoclonal Antibodies Targeting Lewis a

Monoclonal antibodies developed against the Lea antigen can exert their anti-tumor effects through several mechanisms. These include:

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of an anti-Lea mAb can bind to Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells, leading to the targeted destruction of the tumor cell.[3]

  • Complement-Dependent Cytotoxicity (CDC): The binding of the mAb to the cancer cell surface can activate the complement cascade, resulting in the formation of a membrane attack complex and subsequent cell lysis.

  • Inhibition of Metastasis: By binding to Lea on cancer cells, mAbs can block the interaction between tumor cells and E-selectin on endothelial cells, thereby preventing a critical step in the metastatic cascade.[1][4][5]

The development of high-affinity, specific monoclonal antibodies is crucial for therapeutic efficacy. The hybridoma technique remains a cornerstone for producing these antibodies, followed by characterization and potential humanization for clinical use.

Application Notes

Expression of Lewis a in Malignancies

The expression of Lewis a and its sialylated counterpart, Sialyl Lewis a (the epitope for the CA19-9 assay), is significantly upregulated in various cancers. This overexpression is often correlated with tumor progression, metastasis, and poor prognosis.[6][7]

Cancer Type Typical Lewis a / Sialyl Lewis a Expression Clinical Significance Reference
Pancreatic Cancer High expression on ductal adenocarcinoma cells.Used as the basis for the CA19-9 tumor marker. Expression is associated with tumor burden. Note: 5% of the population are Lewis a negative and cannot produce CA19-9.[8][1][9]
Colorectal Cancer Frequently overexpressed, though expression can decrease in poorly differentiated tumors.Associated with metastatic potential.[1][10]
Gastric Cancer High expression is common.Correlates with lymphatic invasion and lymph node metastasis.[7][1][7]
Breast Cancer Expressed in 44%-90% of breast cancers.A potential target for antibody-based therapies in patients who have failed endocrine therapy.[11]
Hepatocellular Carcinoma Expression correlates with dedifferentiation and higher proliferative activity.Associated with poorer prognosis.[12]
Biosynthesis of this compound

The synthesis of Lewis a is dependent on the activity of specific fucosyltransferases and galactosyltransferases. The core structure is built upon a Type 1 oligosaccharide chain. Understanding this pathway is critical for interpreting expression data.

Lewis_A_Biosynthesis cluster_0 Biosynthesis Pathway Precursor Type 1 Precursor (Galβ1-3GlcNAc-R) LeA Lewis a Antigen (Galβ1-3[Fucα1-4]GlcNAc-R) Precursor->LeA FUT3 (α1,4-fucosyltransferase) sLeA Sialyl Lewis a Antigen (NeuAcα2-3Galβ1-3[Fucα1-4]GlcNAc-R) LeA->sLeA ST3GALs (α2,3-sialyltransferase) ADCC_Mechanism cluster_tumor Tumor Cell cluster_immune Immune Response Tumor Tumor Cell LeA Lewis a Antigen mAb Anti-LeA mAb mAb->LeA Binds to FcR Fcγ Receptor mAb->FcR Fc portion binds NK_Cell NK Cell Lysis Tumor Cell Lysis FcR->Lysis Activates & Releases Granzymes/Perforin Hybridoma_Workflow cluster_workflow Hybridoma Production Workflow start Immunize Mouse with LeA-KLH Conjugate harvest Harvest Spleen & Isolate Splenocytes start->harvest fusion Fuse Splenocytes & Myeloma Cells (PEG) harvest->fusion myeloma Myeloma Cells (HGPRT-deficient) myeloma->fusion hat Select Hybridomas in HAT Medium fusion->hat screen Screen Supernatants for Anti-LeA Abs (ELISA) hat->screen clone Isolate & Clone Positive Hybridomas (Limiting Dilution) screen->clone expand Expand Clones & Characterize mAb clone->expand end Purify & Store mAb expand->end ELISA_Workflow cluster_elisa Indirect ELISA Workflow coat Coat Plate with LeA-BSA Conjugate wash1 Wash coat->wash1 block Block with BSA or Non-fat Milk wash1->block wash2 Wash block->wash2 primary Add Primary Ab (e.g., Hybridoma Supernatant) wash2->primary wash3 Wash primary->wash3 secondary Add HRP-conjugated Secondary Ab wash3->secondary wash4 Wash secondary->wash4 detect Add TMB Substrate wash4->detect stop Stop Reaction with H2SO4 detect->stop read Read Absorbance at 450 nm stop->read

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Lewis A Pentasaccharide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of the Lewis A pentasaccharide.

Structure of this compound: β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-β-D-GlcNAc-(1→3)-β-D-Gal-(1→4)-D-Glc

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of the this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield in Glycosylation Reactions

Question: We are experiencing low yields in our glycosylation steps, particularly in the formation of the trisaccharide and pentasaccharide. What are the common causes and how can we improve the yield?

Answer:

Low glycosylation yields are a frequent challenge in oligosaccharide synthesis. The causes can be multifaceted, ranging from the reactivity of the glycosyl donor and acceptor to the reaction conditions. Here are some troubleshooting steps:

  • Optimize Donor and Acceptor Reactivity:

    • Donor: Ensure the glycosyl donor is sufficiently reactive. Thio- and imidate-based donors are commonly used. The choice of protecting groups on the donor can significantly influence its reactivity. Electron-withdrawing groups generally decrease reactivity, while electron-donating groups increase it.

    • Acceptor: The steric and electronic properties of the acceptor's free hydroxyl group are critical. The 4-OH of the N-acetylglucosamine (GlcNAc) residue, the site of fucosylation, can be sterically hindered. Ensure the protecting group strategy minimizes steric hindrance around the acceptor hydroxyl group.

  • Reaction Conditions:

    • Promoter/Activator: The choice and stoichiometry of the promoter are crucial. Common promoters for thioglycosides include N-iodosuccinimide (NIS) and triflic acid (TfOH). For trichloroacetimidates, Lewis acids like trimethylsilyl triflate (TMSOTf) are used. Titrate the amount of promoter to find the optimal concentration.

    • Solvent: The solvent can influence the reaction rate and outcome. Dichloromethane (DCM) is a common solvent, but in some cases, a switch to other solvents like toluene may be beneficial.[1]

    • Temperature: Glycosylation reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity. However, if the reaction is sluggish, a carefully controlled increase in temperature might improve the yield, though it may compromise stereoselectivity.

    • Molecular Sieves: Ensure the reaction is performed under strictly anhydrous conditions. Freshly activated molecular sieves are essential to scavenge any moisture that can deactivate the promoter and hydrolyze the glycosyl donor.

  • Purification: Complex reaction mixtures can lead to difficult purification and apparent low yields. Optimize your chromatographic separation to effectively isolate the desired product from unreacted starting materials and byproducts.

Issue 2: Poor Stereoselectivity in α-L-Fucosylation

Question: Our synthesis of the Fuc-(α1→4)-GlcNAc linkage is resulting in a mixture of α and β anomers. How can we improve the α-selectivity?

Answer:

Achieving high α-selectivity in the fucosylation of the 4-OH of GlcNAc is a well-known challenge in the synthesis of Lewis A antigens. The formation of the 1,2-cis glycosidic linkage is inherently difficult to control. Here are some strategies to favor the α-anomer:

  • Choice of Fucosyl Donor:

    • Non-participating Protecting Groups: Use a fucosyl donor with a non-participating group at the C-2 position (e.g., a benzyl ether). A participating group (e.g., an acetyl group) would lead to the formation of the 1,2-trans (β) glycoside. Perbenzylated fucosyl donors are commonly employed.[2]

    • Leaving Group: The choice of leaving group on the anomeric carbon of the fucose donor can influence stereoselectivity. Thiofucosides and fucosyl imidates are common choices.

  • Reaction Conditions:

    • Solvent Effects: Nitrile solvents like acetonitrile can promote the formation of an α-linked product through the formation of a β-nitrilium ion intermediate, which then undergoes an SN2-like displacement by the acceptor.

    • Promoter System: The promoter system plays a critical role. For thioglycosides, combinations like NIS/TfOH or dimethyl(methylthio)sulfonium triflate (DMTST) are often used. The nature and concentration of the Lewis acid can influence the anomeric ratio.

    • Temperature: Lowering the reaction temperature generally favors the formation of the kinetic product, which can be the desired α-anomer in some systems.

  • Protecting Groups on the Acceptor: The protecting groups on the GlcNAc acceptor can influence the trajectory of the incoming fucosyl donor. A bulky protecting group at the C-6 position of the GlcNAc may help to direct the glycosylation to the α-face.

Issue 3: Difficulties with Protecting Group Removal

Question: We are encountering problems during the final deprotection steps of our protected this compound. What are the common issues and how can they be resolved?

Answer:

Global deprotection of a complex oligosaccharide is a critical and often challenging final step. Incomplete deprotection or the cleavage of glycosidic bonds are common problems.

  • Incomplete Deprotection:

    • Benzyl Ethers: The removal of benzyl ethers by catalytic hydrogenation (e.g., H₂/Pd/C) can be sluggish, especially in complex molecules where the catalyst may be poisoned or sterically hindered from accessing all the protecting groups.

      • Solution: Increase the catalyst loading and/or hydrogen pressure. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). Alternatively, dissolving metal reductions (e.g., Na/NH₃) can be effective for removing stubborn benzyl groups, though these conditions are harsh and require careful substrate compatibility checks.[3]

    • Acyl Groups: Zemplén deacetylation (NaOMe in MeOH) is generally efficient for removing acetate and benzoate esters. If this reaction is incomplete, ensure anhydrous conditions and a sufficient reaction time.

  • Cleavage of Glycosidic Bonds:

    • Acid-Labile Glycosides: Fucosidic bonds are particularly susceptible to cleavage under acidic conditions. During the removal of acid-labile protecting groups (e.g., silyl ethers, acetals), it is crucial to use mild and carefully controlled acidic conditions.

    • Harsh Deprotection Conditions: Strong acidic or basic conditions used for the removal of some protecting groups can lead to the degradation of the oligosaccharide backbone.

  • Orthogonal Protecting Group Strategy: The best way to avoid deprotection issues is to plan a robust orthogonal protecting group strategy from the outset. This involves using protecting groups that can be removed under specific conditions without affecting other protecting groups. For instance, using a combination of benzyl ethers (removed by hydrogenation), silyl ethers (removed by fluoride ions), and acyl groups (removed by base) allows for a stepwise and controlled deprotection.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for the this compound?

A common and efficient approach is a convergent [3+2] strategy. This involves the synthesis of a trisaccharide donor corresponding to the Gal-Fuc-GlcNAc fragment and a disaccharide acceptor, typically a lactose derivative. These two fragments are then coupled, followed by final deprotection steps to yield the target pentasaccharide. This strategy reduces the number of steps in the longest linear sequence and often leads to higher overall yields.

Q2: What are the key building blocks required for the convergent [3+2] synthesis of this compound?

The key building blocks are:

  • A suitably protected trisaccharide donor , typically activated as a trichloroacetimidate or a thioglycoside. This fragment contains the challenging α-L-fucosyl-(1→4)-D-GlcNAc linkage.

  • A protected lactose acceptor with a free hydroxyl group at the 3'-position of the non-reducing galactose unit.

Q3: Are there any chemoenzymatic methods for the synthesis of this compound?

Yes, chemoenzymatic approaches offer a powerful alternative to purely chemical synthesis, often providing excellent regio- and stereoselectivity without the need for extensive protecting group manipulations.[2] A typical chemoenzymatic strategy might involve the chemical synthesis of a disaccharide or trisaccharide precursor, followed by enzymatic fucosylation and/or sialylation using specific fucosyltransferases and sialyltransferases.[2] This can significantly simplify the synthesis of the complex fucosylated and sialylated structures. For example, a chemically synthesized disaccharide can be sequentially sialylated and fucosylated using enzymes to produce the target oligosaccharide in high yield.[2]

Q4: How can I purify the final this compound?

The purification of the final deprotected oligosaccharide is typically achieved using size-exclusion chromatography (e.g., Sephadex G-25) to remove salts and smaller impurities, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification. Characterization of the purified product is then performed using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

Data Presentation

Table 1: Representative Yields for Key Glycosylation Steps in Lewis Antigen Synthesis

Glycosylation StepGlycosyl DonorGlycosyl AcceptorPromoter/ActivatorSolventYield (%)α:β Ratio
α-L-Fucosylation of GlcNAc derivative Perbenzylated thiofucoside3,6-di-O-protected GlcNAcNIS/TfOHDCM60-75>10:1 α
β-D-Galactosylation of GlcNAc derivative Peracetylated galactosyl bromide4,6-O-benzylidene GlcNAcAgOTfDCM70-85>20:1 β
[3+2] Coupling of Trisaccharide and Lactose Trisaccharide trichloroacetimidate3'-OH free lactose derivativeTMSOTfDCM65-80N/A

Note: The yields and stereoselectivities are approximate and can vary significantly based on the specific protecting groups and reaction conditions used.

Experimental Protocols

Protocol 1: General Procedure for α-L-Fucosylation using a Thioglycoside Donor
  • Preparation: The GlcNAc-containing acceptor (1.0 eq) and the fucosyl thioglycoside donor (1.5 eq) are co-evaporated with anhydrous toluene and dried under high vacuum for several hours in a flame-dried flask.

  • Reaction Setup: The flask is backfilled with argon, and freshly activated molecular sieves (4 Å) are added. Anhydrous dichloromethane (DCM) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Cooling: The reaction mixture is cooled to the desired temperature (typically -40 °C to -20 °C).

  • Activation: A solution of N-iodosuccinimide (NIS, 1.5 eq) and a catalytic amount of triflic acid (TfOH, 0.1 eq) in anhydrous DCM is added dropwise.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the addition of triethylamine.

  • Workup: The mixture is filtered through Celite, and the filtrate is washed with saturated aqueous sodium thiosulfate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to afford the desired α-fucosylated trisaccharide.

Mandatory Visualization

Diagram 1: Convergent [3+2] Synthetic Strategy for this compound

convergent_synthesis cluster_trisaccharide Trisaccharide Donor Synthesis cluster_disaccharide Disaccharide Acceptor cluster_final Final Assembly and Deprotection Gal Protected Galactose Disaccharide Gal-GlcNAc Disaccharide Gal->Disaccharide β(1→3) Fuc Protected Fucose Trisaccharide Trisaccharide Donor (Gal-Fuc-GlcNAc) Fuc->Trisaccharide α(1→4) GlcNAc Protected GlcNAc GlcNAc->Disaccharide Disaccharide->Trisaccharide Protected_Penta Protected Pentasaccharide Trisaccharide->Protected_Penta [3+2] Glycosylation Lactose Protected Lactose Acceptor (Gal-Glc) Lactose->Protected_Penta LewisA This compound Protected_Penta->LewisA Global Deprotection

Caption: Convergent [3+2] synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Poor α-Fucosylation Stereoselectivity

troubleshooting_fucosylation Start Poor α:β ratio in Fucosylation Check_Donor Is a non-participating group at C2 of the fucose donor used? Start->Check_Donor Use_NonParticipating Switch to a donor with a non-participating group (e.g., benzyl ether). Check_Donor->Use_NonParticipating No Check_Solvent Evaluate Solvent System Check_Donor->Check_Solvent Yes Use_NonParticipating->Check_Solvent Try_Nitrile Try a nitrile solvent (e.g., acetonitrile). Check_Solvent->Try_Nitrile Optimize_Promoter Optimize Promoter/Activator System Try_Nitrile->Optimize_Promoter Vary_Promoter Vary promoter concentration or switch to a different promoter system. Optimize_Promoter->Vary_Promoter Adjust_Temp Adjust Reaction Temperature Vary_Promoter->Adjust_Temp Lower_Temp Lower the reaction temperature (e.g., to -60 °C or -78 °C). Adjust_Temp->Lower_Temp Success Improved α-Selectivity Lower_Temp->Success

Caption: Troubleshooting poor α-fucosylation stereoselectivity.

References

Technical Support Center: HPLC Purification of Lewis A Pentasaccharide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the HPLC purification of Lewis A pentasaccharide.

Troubleshooting Guides

This section offers solutions to common problems encountered during the HPLC purification of this compound.

Question: Why am I seeing poor peak resolution or co-elution of my this compound with impurities?

Answer:

Poor peak resolution is a common issue in oligosaccharide separations. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

  • Mobile Phase Composition: The polarity of the mobile phase is critical for the separation of polar analytes like pentasaccharides. An inappropriate solvent strength can lead to poor resolution.

    • Solution: Optimize the mobile phase composition. For reversed-phase chromatography, this typically involves adjusting the ratio of aqueous buffer to organic solvent (e.g., acetonitrile or methanol). A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve the separation of closely eluting peaks.

  • Column Selection: The choice of stationary phase is crucial for retaining and separating polar oligosaccharides.

    • Solution: Consider a column specifically designed for carbohydrate analysis, such as an amide- or amino-propyl-bonded silica column, which operates in hydrophilic interaction liquid chromatography (HILIC) mode. For reversed-phase separations, a polar-embedded or end-capped C18 column can help to minimize unwanted secondary interactions that lead to poor peak shape and resolution.

  • Flow Rate: The flow rate of the mobile phase can impact peak resolution.

    • Solution: Decreasing the flow rate can sometimes enhance resolution by allowing more time for the analyte to interact with the stationary phase. However, this will also increase the run time.

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, both of which can influence resolution.

    • Solution: Optimizing the column temperature can improve separation efficiency. An increase in temperature generally decreases viscosity, which can lead to sharper peaks. However, for some applications, lower temperatures may enhance resolution.

Question: My this compound peak is tailing. What is causing this and how can I fix it?

Answer:

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a frequent problem when separating polar compounds like oligosaccharides. This is often due to secondary interactions between the analyte and the stationary phase.

  • Silanol Interactions: Residual silanol groups on silica-based columns can interact with the polar hydroxyl groups of the pentasaccharide, leading to peak tailing.

    • Solution 1: Use a highly deactivated, end-capped column where the residual silanols are chemically bonded to reduce their activity.

    • Solution 2: Adjust the mobile phase pH. Operating at a lower pH (e.g., using a formic acid or acetic acid additive) can suppress the ionization of silanol groups, thereby

Technical Support Center: Enzymatic Assays with Lewis A Pentasaccharide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enzymatic assays involving Lewis a pentasaccharide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the smooth execution of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your enzymatic assays with this compound.

High Background Signal

Question: I am observing a high background signal in my no-enzyme control wells. What could be the cause and how can I fix it?

Answer: A high background signal can be caused by several factors:

  • Substrate Instability: The this compound substrate or the donor substrate (e.g., GDP-fucose, CMP-sialic acid) may be unstable under your assay conditions, leading to non-enzymatic degradation that releases a detectable signal.

    • Solution: Assess the stability of your substrates in the assay buffer over the time course of your experiment without the enzyme. Consider reducing the incubation time or adjusting the pH and temperature to improve stability.

  • Contamination: Reagents, buffers, or the substrate itself may be contaminated with enzymes that can act on the substrate or with a compound that interferes with the detection method.

    • Solution: Use high-purity, nuclease-free water and filter-sterilize your buffers. Prepare fresh reagents and handle them in a clean environment. Test individual assay components for contaminating activities.

  • Donor Substrate Hydrolysis: Some glycosyltransferases exhibit an intrinsic hydrolase activity, breaking down the donor substrate (e.g., GDP-fucose) in the absence of an acceptor substrate.[1]

    • Solution: If using a purified enzyme, this may be an inherent property. You can try to optimize the acceptor substrate concentration to favor the transferase reaction over hydrolysis. Including a phosphatase in a coupled assay to measure the released nucleotide diphosphate can also be a source of background if not properly controlled.

Low or No Enzyme Activity

Question: My enzyme shows very low or no activity towards the this compound substrate. What are the possible reasons?

Answer: Several factors can lead to low or no enzymatic activity:

  • Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme.[2]

    • Solution: Review the literature for the optimal conditions for your enzyme or a closely related one. Perform a matrix of experiments to determine the optimal pH, temperature, and buffer components. Common buffers for fucosyltransferase assays include MES, HEPES, and cacodylate.[3][4]

  • Missing Cofactors: Many glycosyltransferases require divalent cations, most commonly Mn²⁺, for activity.[4][5]

    • Solution: Ensure that your assay buffer contains the appropriate concentration of the required divalent cation. A typical concentration for MnCl₂ is 5-20 mM.[4][5]

  • Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.

    • Solution: Aliquot your enzyme upon receipt and store it at the recommended temperature (-80°C for long-term storage). Avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when not in use.

  • Substrate or Inhibitor Issues: The concentration of the this compound or the donor substrate may be too low, or your sample may contain an inhibitor.

    • Solution: Verify the concentrations of your substrates. If you suspect an inhibitor in your sample, you may need to perform a sample cleanup or dilution series.

Inconsistent or Non-Reproducible Results

Question: I am getting highly variable results between replicate wells and experiments. What can I do to improve reproducibility?

Answer: Inconsistent results are often due to technical variability in assay setup:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrates can lead to significant well-to-well variation.

    • Solution: Use calibrated pipettes and pre-wet the pipette tips. When preparing multiple reactions, create a master mix of common reagents to minimize pipetting variability.

  • Temperature Gradients: Uneven heating of a microplate can cause differences in reaction rates across the plate.

    • Solution: Ensure that the entire plate is at a uniform temperature before adding the enzyme to start the reaction. Incubate plates in a calibrated incubator or water bath.

  • Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the reactants and alter the reaction rate.

    • Solution: Avoid using the outer wells of the plate. Alternatively, fill the outer wells with water or buffer to create a humidified barrier.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is typically used in assays with this compound?

A1: The enzymes most commonly used in assays involving this compound are glycosyltransferases, specifically fucosyltransferases (FUTs) and sialyltransferases (STs). For example, α1,3/4-fucosyltransferases (like FUT3) can add a fucose residue to a precursor to form the Lewis a antigen.[3][4][6] Sialyltransferases can add a sialic acid to the Lewis a structure to form sialyl-Lewis a.

Q2: What are the key components of a typical enzymatic assay with this compound?

A2: A standard assay mixture will include:

  • Enzyme: The specific glycosyltransferase being studied (e.g., FUT3).

  • Acceptor Substrate: The this compound or its precursor.

  • Donor Substrate: The activated sugar to be transferred (e.g., GDP-fucose for fucosyltransferases, CMP-sialic acid for sialyltransferases).

  • Buffer: To maintain a stable pH.

  • Divalent Cations: Often Mn²⁺, required for the activity of many glycosyltransferases.[4][5]

Q3: How can I detect the product of the enzymatic reaction?

A3: Several detection methods can be used:

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) is a common method to separate the product from the substrate, allowing for direct quantification.[3]

  • Coupled Enzyme Assays: The release of the nucleotide diphosphate (e.g., GDP) can be coupled to a second enzymatic reaction that produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent).

  • Radiometric Assays: Using a radiolabeled donor substrate (e.g., [¹⁴C]GDP-fucose) and measuring the incorporation of radioactivity into the product.[7]

  • Mass Spectrometry: Can be used to identify and quantify the product.

Q4: What are typical kinetic parameters for enzymes that use Lewis-related structures?

A4: Kinetic parameters can vary significantly depending on the specific enzyme, substrate, and assay conditions. The following tables provide some example values found in the literature for fucosyltransferases and sialyltransferases with related substrates.

Quantitative Data Summary

Table 1: Michaelis-Menten (Km) Values for Fucosyltransferases with Related Acceptor Substrates

EnzymeAcceptor SubstrateKm (mM)Reference
Human FUT32'-O-Me-Lacto-N-biose I0.83[8]
Human FUT3Lacto-N-biose I1.6[8]
Human FUT5Type 2 acceptorN/A[5]
Human FUT6Type 2 acceptorN/A[6]

Table 2: Michaelis-Menten (Km) Values for Sialyltransferases with Related Acceptor Substrates

EnzymeAcceptor SubstrateKm (mM)Reference
PmST1 M144DLacβMU9.0[1]
ST3Gal-IType-III Acceptor0.005 - 0.05[9]
ST3Gal-IIIType-I Acceptor0.13[9]
ST3Gal-IVType-II Acceptor0.14[9]

Detailed Experimental Protocol

Protocol: α1,3/4-Fucosyltransferase Activity Assay using HPLC

This protocol is adapted from a method for measuring fucosyltransferase activity and can be applied to assays using this compound as an acceptor.[3]

1. Reagent Preparation:

  • Assay Buffer: 25 mM Sodium Cacodylate, pH 6.8.[3]

  • Enzyme Solution: Prepare a suitable dilution of the fucosyltransferase (e.g., recombinant human FUT3) in an appropriate buffer (e.g., 20 mM HEPES, pH 7.4, 0.1% Triton X-100).[3] Keep on ice.

  • Acceptor Substrate Stock: Prepare a stock solution of this compound (or a precursor) in nuclease-free water. The final concentration in the assay will need to be optimized.

  • Donor Substrate Stock: Prepare a 75 µM stock solution of GDP-fucose in nuclease-free water.[3]

  • Cofactor Stock: Prepare a 250 mM stock solution of MnCl₂.[3]

  • Stop Solution: 20 mM ammonium acetate, pH 4.0.[3]

2. Assay Procedure:

  • Prepare a master mix of the assay components in a microcentrifuge tube. For a 50 µL final reaction volume, combine:

    • 5 µL of 10x Assay Buffer

    • 5 µL of 250 mM MnCl₂

    • 10 µL of Acceptor Substrate (to achieve desired final concentration)

    • 10 µL of 75 µM GDP-fucose

    • 10 µL of nuclease-free water

  • Pre-incubate the master mix at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the diluted enzyme solution.

  • Incubate at 37°C for a specified time (e.g., 60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of the cold Stop Solution.

  • Centrifuge the samples at 20,000 x g for 5 minutes at 4°C to pellet any precipitated protein.[3]

  • Analyze 10 µL of the supernatant by HPLC to separate and quantify the fucosylated product.

3. HPLC Analysis:

  • Column: A reverse-phase C18 column (e.g., TSK-gel ODS-80TS).[3]

  • Mobile Phase: 20 mM ammonium acetate, pH 4.0.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 35°C.[3]

  • Detection: UV absorbance or fluorescence, depending on whether the acceptor substrate is labeled.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis reagent_prep Prepare Master Mix: - Buffer - MnCl2 - Acceptor (Lewis a) - Donor (GDP-Fucose) pre_incubation Pre-incubate at 37°C reagent_prep->pre_incubation add_enzyme Add Enzyme (e.g., FUT3) pre_incubation->add_enzyme incubation Incubate at 37°C add_enzyme->incubation stop_reaction Stop Reaction incubation->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge hplc HPLC Analysis centrifuge->hplc data_analysis Data Analysis hplc->data_analysis

Caption: General experimental workflow for a fucosyltransferase assay with this compound.

troubleshooting_low_activity cluster_solutions cluster_causes start Low or No Enzyme Activity cause1 Suboptimal Assay Conditions start->cause1 cause2 Missing Cofactors start->cause2 cause3 Enzyme Inactivity start->cause3 cause4 Substrate/Inhibitor Issues start->cause4 solution1 Optimize pH, Temperature, and Buffer solution2 Add Divalent Cations (e.g., Mn²⁺) solution3 Use Fresh Enzyme Aliquot solution4 Verify Substrate Concentrations cause1->solution1 cause2->solution2 cause3->solution3 cause4->solution4

Caption: Troubleshooting logic for low or no enzyme activity in this compound assays.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Lewis a Pentasaccharide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural analysis and quantification of complex carbohydrates like the Lewis a (Lea) pentasaccharide are crucial. This blood group antigen is implicated in various biological processes, including cell adhesion and immune responses, making its accurate characterization essential. Mass spectrometry (MS) stands as a cornerstone technology for this purpose, with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) being the most prominent techniques.

This guide provides an objective comparison of MALDI-TOF-MS and ESI-MS for the analysis of Lewis a pentasaccharide, supported by experimental data from related neutral oligosaccharides. It offers detailed experimental protocols and visual workflows to aid in methodology selection and implementation.

Overview of Ionization Techniques

The analysis of oligosaccharides by mass spectrometry primarily relies on soft ionization techniques that generate intact molecular ions with minimal fragmentation.[1] Both MALDI and ESI are well-suited for this, though they operate on different principles and present distinct advantages and disadvantages.[1]

MALDI-TOF-MS involves co-crystallizing the analyte with a matrix that absorbs energy from a laser, leading to the desorption and ionization of the analyte, which is then analyzed by a time-of-flight mass analyzer.[1] This technique is known for producing predominantly singly charged ions, which simplifies spectral interpretation.[1]

ESI-MS generates ions by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions.[2] ESI is particularly advantageous for its seamless coupling with liquid chromatography (LC), enabling the separation of complex mixtures and isomers prior to MS analysis.[2]

Comparative Performance Analysis

The choice between MALDI-TOF and ESI-MS often depends on the specific analytical requirements, such as sensitivity, throughput, and the complexity of the sample matrix. While direct quantitative comparisons for this compound are not extensively published, data from similar neutral oligosaccharides provide valuable insights into the expected performance of each technique.

Table 1: Performance Comparison of MALDI-TOF-MS and ESI-MS for Neutral Oligosaccharide Analysis

FeatureMALDI-TOF-MSESI-MSSupporting Evidence
Sensitivity High (fmol range), especially with derivatization.Variable; can be lower for neutral oligosaccharides without derivatization or special additives.Derivatization can increase MALDI sensitivity for a maltoheptaose derivative to the 50 fmol level.[3] Neutral oligosaccharides can have poor ionization efficiency with ESI.[4]
Throughput High; rapid sample spotting and data acquisition.Lower, especially when coupled with LC for separation.MALDI analysis is generally faster than ESI, which is often coupled with time-consuming chromatography.[3]
Tolerance to Contaminants More tolerant to salts and buffers.Less tolerant; salts can suppress the analyte signal.MALDI is more tolerant to contaminants compared to ESI.[1] High salt concentrations are not compatible with ESI.[2]
Coupling with Separation Primarily offline (e.g., LC followed by spotting).Easily coupled online with LC and Capillary Electrophoresis (CE).ESI couples well with online liquid flow separation methods like HPLC or CE.[1]
Spectral Complexity Simpler spectra, predominantly singly charged ions ([M+Na]+, [M+K]+).More complex spectra with multiply charged ions ([M+nH]n+), which can be beneficial for high-mass analytes.MALDI generates a majority of singly charged ions, while ESI can produce multiply charged ions.[1][2]
Reproducibility Can be lower due to non-homogenous crystal formation.Generally higher, especially with LC-ESI.MALDI-TOF MS can be less reproducible than chromatographic methods.[3]
In-source Fragmentation Can cause fragmentation of labile groups (e.g., sialic acids).Gentler ionization, typically with minimal in-source fragmentation.MALDI can impart more internal energy than ESI, leading to in-source fragmentation.[1]

Structural Elucidation by Tandem Mass Spectrometry (MS/MS)

To elucidate the structure of this compound, tandem mass spectrometry (MS/MS) is employed. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides information about the monosaccharide sequence and linkage. For neutral oligosaccharides, fragmentation typically occurs via cleavage of glycosidic bonds, resulting in B, C, Y, and Z ions, as well as cross-ring cleavages (A and X ions).

Studies on the fragmentation of the Lewis a trisaccharide show a predominance of Y-type fragment ions and a combination of Y-type fragmentation with the loss of water at the reducing end.[5] This information can be extrapolated to predict the fragmentation of the pentasaccharide.

Below is a diagram illustrating the predicted major fragmentation pathway for the this compound.

Lewis_a_Pentasaccharide_Fragmentation cluster_precursor Precursor Ion [M+Na]+ cluster_fragments Major Fragment Ions (Y-type) Precursor Gal-GlcNAc(Fuc)-Gal-Glc Y4 Y4 GlcNAc(Fuc)-Gal-Glc Precursor->Y4 Loss of Gal Y3 Y3 Fuc-Gal-Glc Y4->Y3 Loss of GlcNAc Y2 Y2 Gal-Glc Y3->Y2 Loss of Fuc Y1 Y1 Glc Y2->Y1 Loss of Gal

Caption: Predicted CID fragmentation pathway of this compound.

Experimental Protocols

Structure of this compound

The structure of this compound is β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-β-D-GlcNAc-(1→3)-β-D-Gal-(1→4)-D-Glc. Its monoisotopic mass is approximately 853.3 g/mol .

Lewis_a_Pentasaccharide_Structure Gal1 Gal GlcNAc GlcNAc Gal1->GlcNAc β1-3 Gal2 Gal GlcNAc->Gal2 β1-3 Fuc Fuc Fuc->GlcNAc α1-4 Glc Glc Gal2->Glc β1-4

Caption: Structure of this compound.

Protocol 1: MALDI-TOF-MS Analysis of this compound

This protocol describes the analysis of a purified this compound sample using the dried-droplet method.

MALDI_Workflow cluster_prep Sample Preparation cluster_spot Target Spotting cluster_analysis MS Analysis A 1. Dissolve Sample (1 mg/mL in H₂O) C 3. Mix Sample & Matrix (1:1 v/v) A->C B 2. Prepare Matrix (e.g., 2,5-DHB, 10 mg/mL in 50% ACN/0.1% TFA) B->C D 4. Spot 1 µL of mixture onto MALDI target plate C->D E 5. Air dry to allow co-crystallization D->E F 6. Insert plate into MALDI-TOF mass spectrometer E->F G 7. Acquire spectrum (Positive ion, reflectron mode) F->G H 8. Data Processing (Calibration, peak picking) G->H

Caption: Experimental workflow for MALDI-TOF-MS analysis.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in high-purity water.

    • Prepare a matrix solution, such as 2,5-dihydroxybenzoic acid (DHB), at 10 mg/mL in a solvent mixture of 50% acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA).[6]

    • Vortex the matrix solution thoroughly to ensure it is fully dissolved.

  • Target Plate Spotting (Dried-Droplet Method):

    • Mix the this compound solution and the matrix solution in a 1:1 volume ratio (e.g., 1 µL of each).

    • Pipette 1 µL of the mixture onto a spot on the MALDI target plate.[6]

    • Allow the droplet to air dry completely at room temperature. This process allows the analyte and matrix to co-crystallize.[6]

  • Mass Spectrometry Analysis:

    • Load the MALDI target plate into the mass spectrometer.

    • Acquire mass spectra in positive ion reflectron mode, as this typically provides higher resolution.

    • Calibrate the instrument using a known oligosaccharide standard.

    • The this compound will be detected primarily as a sodium adduct, [M+Na]+.

  • Data Analysis:

    • Process the raw data using the instrument's software. This includes baseline correction, smoothing, and peak picking.

    • Compare the observed m/z value with the theoretical mass of the this compound [M+Na]+.

Protocol 2: ESI-MS Analysis of this compound (coupled with LC)

This protocol outlines a method for analyzing this compound using liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS).

ESI_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis A 1. Dissolve Sample (~10 µg/mL in mobile phase A) B 2. Filter Sample (0.22 µm filter) A->B C 3. Inject onto HPLC (e.g., PGC column) B->C D 4. Gradient Elution C->D E 5. Ionize via ESI (Positive ion mode) D->E F 6. Mass Analysis (Full scan MS and MS/MS) E->F G 7. Data Processing (Chromatogram extraction, spectral analysis) F->G

Caption: Experimental workflow for LC-ESI-MS analysis.

Methodology:

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase (e.g., water with 0.1% formic acid) to a final concentration of approximately 10 µg/mL.[2]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could block the LC system.[2]

  • Liquid Chromatography:

    • Use an HPLC system equipped with a column suitable for oligosaccharide separation, such as a porous graphitic carbon (PGC) column.

    • Set up a binary solvent system. For example:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Inject the sample and elute using a gradient (e.g., 5% to 45% B over 30 minutes) to separate the analyte from impurities.

  • Mass Spectrometry Analysis:

    • The eluent from the LC column is directed into the ESI source of the mass spectrometer.

    • Operate the ESI source in positive ion mode. Key parameters to optimize include capillary voltage, nebulizing gas pressure, and drying gas temperature.

    • Acquire data in full scan mode to detect the protonated molecular ions ([M+H]+) and other adducts.

    • Set up a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation (CID) of the most abundant ions for structural confirmation.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the this compound to determine its retention time.

    • Analyze the full scan mass spectrum to confirm the molecular weight.

    • Interpret the MS/MS spectrum to confirm the sequence and structure based on the observed fragment ions.

Conclusion and Recommendations

Both MALDI-TOF-MS and ESI-MS are powerful techniques for the analysis of this compound, each with its own set of strengths.

  • MALDI-TOF-MS is recommended for high-throughput screening and rapid molecular weight confirmation of purified samples due to its speed and simpler sample preparation. Its higher tolerance for contaminants also makes it a robust choice.

  • LC-ESI-MS is the preferred method for the analysis of complex mixtures, isomeric separation, and detailed structural elucidation . The ability to couple with liquid chromatography provides superior separation capabilities, and the gentler ionization is beneficial for preserving intact molecular ions for subsequent MS/MS analysis.

For quantitative studies, both methods can be employed, but careful validation with appropriate standards is critical. The choice of technique should be guided by the specific research question, sample complexity, and available instrumentation.

References

A Comparative Guide to Lewis A and Lewis X Pentasaccharides in Cell Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cell binding characteristics of Lewis a (Lea) and Lewis x (Lex) pentasaccharides. These structurally related carbohydrate antigens play crucial roles in a variety of cell recognition processes, including immune responses and cancer metastasis. Understanding their differential binding to cell surface receptors is critical for the development of novel therapeutics and diagnostics.

Structural Differences

Lewis a and Lewis x are isomers, differing in the linkage of a fucose residue to the N-acetylglucosamine (GlcNAc) of a lacto-N-tetraose core. This seemingly minor structural variation leads to significant differences in their three-dimensional shapes and, consequently, their interactions with carbohydrate-binding proteins (lectins) on the cell surface.

The specific structures of the pentasaccharides are as follows:

  • Lewis a pentasaccharide: β-D-Gal-(1→3)-(α-L-Fuc-[1→4])-β-D-GlcNAc-(1→3)-β-D-Gal-(1→4)-D-Glc

  • Lewis x pentasaccharide: Gal(β1-4){Fuc(α1-3)}GlcNAc(β1-3)Gal(β1-4)Glc

Diagram of Lewis A and Lewis X Pentasaccharide Structures

Lewis_Structures cluster_Lea This compound cluster_Lex Lewis x Pentasaccharide Glc1a Glc Gal1a Gal Glc1a->Gal1a β1-4 GlcNAc1a GlcNAc Gal1a->GlcNAc1a β1-3 Gal2a Gal GlcNAc1a->Gal2a β1-3 Fuc1a Fuc GlcNAc1a->Fuc1a α1-4 Glc1x Glc Gal1x Gal Glc1x->Gal1x β1-4 GlcNAc1x GlcNAc Gal1x->GlcNAc1x β1-3 Gal2x Gal GlcNAc1x->Gal2x β1-4 Fuc1x Fuc GlcNAc1x->Fuc1x α1-3

Caption: Chemical structures of Lewis a and Lewis x pentasaccharides.

Comparative Binding to Cell Surface Receptors

The primary cell surface receptors that interact with Lewis antigens are selectins and certain C-type lectins. The differential binding of Lewis a and Lewis x pentasaccharides to these receptors is a key determinant of their biological function.

Selectin Binding

Selectins are a family of adhesion molecules crucial for leukocyte trafficking and inflammation. E-selectin, expressed on endothelial cells, plays a significant role in the initial tethering and rolling of leukocytes and cancer cells. While direct quantitative binding data for the unmodified pentasaccharides is limited, studies on their sialylated tetrasaccharide precursors (sialyl Lewis a and sialyl Lewis x) provide strong insights into their relative affinities.

LigandReceptorIC50 (µM)Reference
Sialyl Lewis a (sLea)E-selectin220 ± 20[1]
Sialyl Lewis x (sLex)E-selectin750 ± 20[1]

Table 1: Comparative Inhibitory Concentrations (IC50) for Sialylated Lewis Antigens Binding to E-selectin. Lower IC50 values indicate higher binding affinity.

As indicated in Table 1, sialyl Lewis a exhibits a significantly higher affinity for E-selectin compared to sialyl Lewis x[1]. This suggests that cells expressing Lewis a-related structures may adhere more strongly to E-selectin-expressing endothelial cells.

C-type Lectin Binding: DC-SIGN and L-SIGN

Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN) and Liver/Lymph Node-Specific ICAM-3 Grabbing Non-integrin (L-SIGN) are C-type lectins expressed on dendritic cells and liver sinusoidal endothelial cells, respectively. They play important roles in pathogen recognition and immune regulation.

A key difference in the recognition of Lewis antigens lies in the binding specificities of DC-SIGN and L-SIGN. While both can bind Lewis a, DC-SIGN preferentially binds to Lewis x structures, whereas L-SIGN does not. This differential binding is attributed to a single amino acid difference in their carbohydrate recognition domains (CRDs). DC-SIGN possesses a valine residue that creates a hydrophobic pocket favorable for the fucose linkage in Lewis x. In contrast, L-SIGN has a serine at the equivalent position, creating a hydrophilic environment that does not accommodate the Lewis x structure.

Quantitative inhibitory data for Lewis x-containing compounds further illustrates their potent interaction with these receptors.

CompoundReceptorIC50 (µM)
Lewis-X-containing triterpenoid saponin 1DC-SIGN21 - 50
Lewis-X-containing triterpenoid saponin 2L-SIGN21 - 50

Table 2: Inhibitory Concentrations (IC50) of Lewis X-Containing Saponins for DC-SIGN and L-SIGN-mediated HIV-1 Transfer.

Signaling Pathways

The binding of Lewis a and Lewis x pentasaccharides to their respective receptors can initiate intracellular signaling cascades, leading to various cellular responses. The specific pathways activated can differ depending on the ligand and the receptor.

DC-SIGN Signaling

Binding of ligands, such as Lewis x, to DC-SIGN can trigger a signaling pathway involving the serine/threonine kinase Raf-1. Activation of the Raf-1/MEK/ERK pathway is a known downstream consequence of DC-SIGN engagement. This signaling can modulate the activity of transcription factors like NF-κB, leading to changes in cytokine production and influencing the nature of the T-helper cell response (Th1 vs. Th2). The preferential binding of Lewis x to DC-SIGN suggests that it may be a more potent activator of this pathway compared to Lewis a.

DCSIGN_Signaling Lex Lewis x Pentasaccharide DCSIGN DC-SIGN Lex->DCSIGN Binding Raf1 Raf-1 DCSIGN->Raf1 Activation MEK MEK Raf1->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation NFkB NF-κB ERK->NFkB Modulation Cytokines Cytokine Production (e.g., IL-10) NFkB->Cytokines Gene Transcription

Caption: DC-SIGN signaling pathway initiated by Lewis x binding.

While the general framework of DC-SIGN signaling is established, the precise modulatory effects and downstream consequences of binding to Lewis a versus Lewis x pentasaccharides require further investigation.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Workflow:

SPR_Workflow Immobilize 1. Immobilize Receptor (e.g., E-selectin, DC-SIGN) on Sensor Chip Inject 2. Inject Pentasaccharide (Analyte) at various concentrations Immobilize->Inject Measure 3. Measure Change in Refractive Index (Response Units) Inject->Measure Analyze 4. Analyze Sensorgram to determine Kon, Koff, and KD Measure->Analyze

Caption: General workflow for SPR-based binding analysis.

Protocol:

  • Immobilization: The receptor protein (e.g., E-selectin-IgG chimera or recombinant DC-SIGN) is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis: A solution of the Lewis a or Lewis x pentasaccharide (analyte) at varying concentrations is flowed over the sensor surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is recorded in real-time as a sensorgram.

  • Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as koff/kon.

Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding

ELISA can be used in a competitive format to determine the relative binding affinities of the pentasaccharides.

Protocol:

  • Coating: A 96-well microtiter plate is coated with a neoglycoprotein conjugate of one of the Lewis pentasaccharides (e.g., Lewis a-BSA).

  • Blocking: Remaining protein-binding sites on the plate are blocked with a solution of bovine serum albumin (BSA).

  • Competition: A fixed concentration of the receptor protein (e.g., E-selectin-HRP conjugate) is pre-incubated with varying concentrations of the free Lewis a or Lewis x pentasaccharide.

  • Binding: The pre-incubated mixture is added to the coated wells, and the plate is incubated to allow the receptor to bind to the immobilized ligand.

  • Detection: After washing to remove unbound receptor, a substrate for the enzyme conjugate (e.g., HRP) is added, and the resulting colorimetric signal is measured. The IC50 value is the concentration of free pentasaccharide that inhibits 50% of the receptor binding to the coated plate.

Cell Adhesion Assay

This assay measures the ability of cells expressing a particular receptor to adhere to a surface coated with the pentasaccharide ligands.

Protocol:

  • Coating: 96-well plates are coated with a solution of Lewis a or Lewis x pentasaccharide-neoglycoprotein conjugate and incubated to allow for adsorption.

  • Cell Seeding: Cells expressing the receptor of interest (e.g., E-selectin transfected cells) are seeded into the coated wells.

  • Incubation and Washing: The plates are incubated to allow for cell adhesion. Non-adherent cells are then removed by gentle washing.

  • Quantification: Adherent cells are quantified, for example, by staining with crystal violet and measuring the absorbance, or by using a fluorescent viability dye. The results provide a measure of the relative avidity of the cell-ligand interaction.

Conclusion

Lewis a and Lewis x pentasaccharides, despite their subtle structural differences, exhibit distinct cell binding profiles. Lewis a appears to be a higher affinity ligand for E-selectin, suggesting a more prominent role in selectin-mediated cell adhesion. Conversely, Lewis x is the preferred ligand for the C-type lectin DC-SIGN, indicating a specialized role in modulating dendritic cell function and immune responses through specific signaling pathways. These differences have significant implications for drug development, where targeting these interactions could be beneficial in inflammatory diseases and cancer. Further quantitative studies are needed to fully elucidate the binding affinities and the nuances of the signaling pathways initiated by these important glycans.

References

A Comparative Analysis of Lewis a and Sialyl Lewis a: Structure, Function, and Clinical Relevance

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The carbohydrate antigens Lewis a (Lea) and sialyl Lewis a (sLea) are structurally related glycans that play distinct and critical roles in cell recognition, adhesion, and cancer progression. While Lea primarily serves as a precursor antigen, the addition of a sialic acid residue dramatically transforms its functional capacity, converting it into a key player in inflammation and metastasis. This guide provides an objective comparison of the functional differences between Lea and sLea, supported by experimental data, detailed methodologies, and visual representations to aid researchers, scientists, and drug development professionals in their understanding of these important biomolecules.

Structural and Functional Overview

Lewis a is a trisaccharide antigen, while sialyl Lewis a is its sialylated tetrasaccharide counterpart. This seemingly minor structural difference results in a profound divergence in their biological functions. Sialyl Lewis a is a well-established ligand for E-selectin, an adhesion molecule expressed on the surface of endothelial cells.[1] This interaction is a crucial step in the process of cancer cell extravasation, where tumor cells adhere to the blood vessel lining before migrating into distant tissues to form metastases.[1][2] In contrast, Lewis a does not exhibit significant binding to selectins and is primarily considered a biosynthetic intermediate.[1]

The expression of both antigens is altered in several types of cancer, but it is the overexpression of sLea, also known as CA19-9, that is a widely used serum biomarker for certain malignancies, particularly pancreatic cancer.[3][4] High levels of sLea on the surface of tumor cells are associated with increased metastatic potential and poor prognosis in various cancers, including those of the colon, pancreas, and stomach.[1][2]

Quantitative Data Comparison

The following tables summarize key quantitative data comparing the functional and clinical aspects of Lewis a and sialyl Lewis a.

ParameterLewis aSialyl Lewis aReference
Binding Affinity to E-selectin (IC50) Not a significant ligand220 µM[1]
Expression in Colorectal Carcinoma 68.3% (69/101 patients)72.3% (73/101 patients)[5]
Expression in Gastric Carcinoma More pronounced in nonsecretorsMore pronounced in secretors and acts as a tumor-associated antigen
Role in Cell Adhesion Minimal direct roleMediates adhesion to E-selectin on endothelial cells[1]
Clinical Significance Precursor antigenTumor marker (CA19-9), associated with metastasis and poor prognosis[2][3][4]

Experimental Protocols

Detailed methodologies for key experiments used to characterize and differentiate Lewis a and sialyl Lewis a are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Sialyl Lewis a (CA19-9) Quantification

This protocol outlines a sandwich ELISA for the quantitative measurement of sLea in serum or plasma.

Materials:

  • Microtiter wells coated with a monoclonal antibody against sLea (CA19-9).

  • Patient serum or plasma samples.

  • sLea standards of known concentrations.

  • Assay buffer.

  • Enzyme conjugate (e.g., anti-sLea antibody conjugated to horseradish peroxidase).

  • Wash solution (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 1N H2SO4).

  • Microplate reader.

Procedure:

  • Add 50 µL of standards, controls, and patient samples to the appropriate wells.

  • Add 50 µL of assay buffer to each well.

  • Incubate for 60 minutes at room temperature.

  • Wash the wells four times with 300 µL of wash solution per well.

  • Add 100 µL of enzyme conjugate to each well.

  • Incubate for 30 minutes at room temperature.

  • Wash the wells four times with 300 µL of wash solution per well.

  • Add 100 µL of substrate solution to each well.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 30 minutes.

  • Construct a standard curve and determine the concentration of sLea in the samples.

Immunohistochemistry (IHC) for Detection of Lewis a and Sialyl Lewis a in Tissues

This protocol describes the staining of paraffin-embedded tissue sections to visualize the expression of Lea and sLea.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides.

  • Xylene and graded alcohols for deparaffinization and rehydration.

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

  • Hydrogen peroxide solution to block endogenous peroxidase activity.

  • Blocking solution (e.g., normal serum).

  • Primary antibodies specific for Lewis a and sialyl Lewis a.

  • Biotinylated secondary antibody.

  • Streptavidin-HRP conjugate.

  • DAB chromogen substrate.

  • Hematoxylin for counterstaining.

  • Mounting medium.

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of alcohol (100%, 95%, 70%) and finally in water.

  • Antigen Retrieval: Heat slides in antigen retrieval solution (e.g., 10 mM citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

  • Blocking: Incubate with blocking solution for 30 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with primary antibody (anti-Lea or anti-sLea) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification: Incubate with streptavidin-HRP conjugate for 30 minutes.

  • Chromogen Development: Apply DAB substrate and monitor for color development (brown precipitate).

  • Counterstaining: Stain with hematoxylin for 1-2 minutes.

  • Dehydration and Mounting: Dehydrate the slides through graded alcohols and xylene, and then mount with a coverslip.

  • Microscopic Examination: Observe the staining pattern and intensity under a microscope.

Cell Adhesion Assay

This protocol measures the adhesion of cells expressing sialyl Lewis a to a monolayer of endothelial cells or to purified E-selectin.

Materials:

  • 96-well microplate.

  • Endothelial cells (e.g., HUVECs) or purified E-selectin.

  • Cancer cells expressing sialyl Lewis a.

  • Cell labeling dye (e.g., Calcein-AM).

  • Cell culture medium.

  • Wash buffer (e.g., PBS).

  • Fluorescence plate reader.

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with either a monolayer of endothelial cells or with purified E-selectin and incubate overnight. Block non-specific binding sites.

  • Cell Labeling: Label the cancer cells with a fluorescent dye according to the manufacturer's instructions.

  • Adhesion: Add the labeled cancer cells to the coated wells and incubate for a specific time (e.g., 30-60 minutes) at 37°C to allow for adhesion.

  • Washing: Gently wash the wells multiple times with wash buffer to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of adherent cells for each condition.

Visualizations

The following diagrams illustrate the structural differences, biosynthetic pathway, and a typical experimental workflow.

G cluster_Lea Lewis a cluster_sLea Sialyl Lewis a Gal Galactose (Gal) GlcNAc N-acetylglucosamine (GlcNAc) Gal->GlcNAc Fuc Fucose (Fuc) Fuc->GlcNAc Sia Sialic Acid (Sia) Gal_s Galactose (Gal) Sia->Gal_s GlcNAc_s N-acetylglucosamine (GlcNAc) Gal_s->GlcNAc_s Fuc_s Fucose (Fuc) Fuc_s->GlcNAc_s

Caption: Structural comparison of Lewis a and Sialyl Lewis a.

G Type 1 Precursor Type 1 Precursor Lewis a Lewis a Type 1 Precursor->Lewis a FUT3 Sialyl Type 1 Sialyl Type 1 Type 1 Precursor->Sialyl Type 1 ST3Gal Sialyl Lewis a Sialyl Lewis a Lewis a->Sialyl Lewis a ST3Gal Sialyl Type 1->Sialyl Lewis a FUT3

Caption: Biosynthetic pathway of Lewis a and Sialyl Lewis a.

G cluster_ELISA ELISA Workflow Coat Plate Coat plate with anti-sLe a antibody Add Sample Add sample and standards Coat Plate->Add Sample Incubate Incubate Add Sample->Incubate Wash Wash Incubate->Wash Add Conjugate Add enzyme-linked secondary antibody Wash->Add Conjugate Incubate Incubate Add Conjugate->Incubate Wash Wash Incubate ->Wash Add Substrate Add substrate Wash ->Add Substrate Read Plate Read absorbance Add Substrate->Read Plate

Caption: A typical workflow for a sandwich ELISA experiment.

Conclusion

The functional disparity between Lewis a and sialyl Lewis a, driven by the addition of a single sialic acid residue, underscores the profound impact of glycosylation on cellular behavior. While Lewis a serves as a foundational structure, sialyl Lewis a emerges as a key mediator of cell adhesion in processes such as inflammation and cancer metastasis. Its established role as a ligand for E-selectin and its elevated expression in various cancers have solidified its importance as a clinical biomarker and a target for therapeutic intervention. A thorough understanding of the distinct functions and regulatory mechanisms of these two antigens is paramount for the development of novel diagnostic and therapeutic strategies in oncology and other fields.

References

Validating the Specificity of Lewis A Pentasaccharide Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of Lewis A (Lea) pentasaccharide expression is critical in various research and clinical applications, from cancer biomarker discovery to studies in immunology and developmental biology. The specificity of the probes used to detect this glycan epitope is paramount for generating reliable and reproducible data. This guide provides a comparative overview of methodologies to validate the specificity of Lewis A pentasaccharide probes, such as anti-Lea antibodies and Lea-binding lectins. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of experimental workflows.

Data Presentation: Comparative Binding Specificity of Lewis A Probes

Glycan AntigenStructureRepresentative Binding Signal (Normalized Fluorescence Units)Specificity Notes
Lewis A (Lea) Galβ1-3(Fucα1-4)GlcNAcβ- +++++ (High) Primary Target
Sialyl Lewis A (sLea)Neu5Acα2-3Galβ1-3(Fucα1-4)GlcNAcβ-++ (Low to Moderate)Some cross-reactivity may be observed with sialylated forms.
Lewis X (Lex)Galβ1-4(Fucα1-3)GlcNAcβ-- (Negligible)Isomeric structures should show minimal to no binding.
Lewis B (Leb)Fucα1-2Galβ1-3(Fucα1-4)GlcNAcβ-- (Negligible)Probes should be specific for the Type 1 chain (Lea) over the Type 2 chain (Leb).
Blood Group AGalNAcα1-3(Fucα1-2)Galβ-- (Negligible)No significant binding to other blood group antigens is expected.
Blood Group H (Type 2)Fucα1-2Galβ1-4GlcNAcβ-- (Negligible)Probes should not cross-react with precursor structures.

Note: The binding profile is illustrative. Actual performance can vary between different antibody clones and lectins. It is crucial to perform in-house validation.

Experimental Protocols

Glycan Array Analysis for Specificity Profiling

Glycan microarrays are a powerful high-throughput tool for assessing the binding specificity of glycan-binding proteins (GBPs), including anti-Lewis A antibodies.[1][2] This method involves screening the probe against a large library of immobilized glycans.

Methodology:

  • Array Preparation: Utilize commercially available glycan microarray slides or fabricate them by printing amine-functionalized this compound and a diverse panel of other glycans onto NHS-activated glass slides.[2]

  • Blocking: Block the microarray slide with a suitable blocking buffer (e.g., 3% BSA in PBS with 0.05% Tween-20) for 1 hour at room temperature to prevent non-specific binding.

  • Probe Incubation: Dilute the this compound probe (e.g., biotinylated anti-Lea antibody) in a binding buffer (e.g., PBS with 1% BSA and 0.05% Tween-20) to the desired concentration (typically in the low µg/mL range). Apply the diluted probe to the glycan microarray and incubate for 1-2 hours at room temperature in a humidified chamber.

  • Washing: Wash the slides extensively with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound probe.

  • Detection:

    • For biotinylated probes, incubate the array with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-Cy3) for 1 hour at room temperature in the dark.

    • For unlabeled primary antibody probes, use a fluorescently labeled secondary antibody (e.g., anti-mouse IgG-Alexa Fluor 488).

  • Washing and Scanning: Wash the slides again to remove excess detection reagent, dry the slides by centrifugation, and scan using a microarray scanner at the appropriate wavelength.

  • Data Analysis: Quantify the fluorescence intensity for each glycan spot. A specific Lewis A probe should show a high signal for Lewis A-containing glycans and minimal signal for other structures.[1]

Glycan_Array_Workflow cluster_0 Array Preparation & Blocking cluster_1 Probe Incubation & Washing cluster_2 Detection & Analysis Glycan Microarray Glycan Microarray Blocking Buffer Blocking Buffer Glycan Microarray->Blocking Buffer Incubate Blocked Array Blocked Array Blocking Buffer->Blocked Array Incubation Incubation Blocked Array->Incubation LeA Probe LeA Probe LeA Probe->Incubation Washing_1 Wash Incubation->Washing_1 Fluorescent Streptavidin Fluorescent Streptavidin Washing_1->Fluorescent Streptavidin Detection Incubation Detection Incubation Fluorescent Streptavidin->Detection Incubation Washing_2 Wash Detection Incubation->Washing_2 Scanning Scanning Washing_2->Scanning Data Analysis Data Analysis Scanning->Data Analysis SPR_Workflow Immobilize LeA Immobilize LeA-Glycoconjugate on Sensor Chip Establish Baseline Establish Stable Baseline with Running Buffer Immobilize LeA->Establish Baseline Inject Analyte Inject Serial Dilutions of LeA Probe (Analyte) Establish Baseline->Inject Analyte Monitor Binding Monitor Association & Dissociation Phases Inject Analyte->Monitor Binding Regenerate Surface Regenerate Sensor Surface Monitor Binding->Regenerate Surface Data Analysis Fit Sensorgrams to Calculate ka, kd, and KD Monitor Binding->Data Analysis Regenerate Surface->Inject Analyte Next Concentration Flow_Cytometry_Workflow Cell Prep Prepare Single-Cell Suspension (LeA+ and LeA- cells) Fc Block Fc Receptor Blocking (Optional) Cell Prep->Fc Block Primary Staining Incubate with LeA Probe Fc Block->Primary Staining Wash_1 Wash Cells Primary Staining->Wash_1 Secondary Staining Incubate with Fluorescent Secondary Ab (if needed) Wash_1->Secondary Staining Viability Stain Add Viability Dye Wash_1->Viability Stain For directly conjugated probe Wash_2 Wash Cells Secondary Staining->Wash_2 Wash_2->Viability Stain Acquisition Acquire Data on Flow Cytometer Viability Stain->Acquisition Analysis Gate on Live Cells & Analyze Fluorescence Acquisition->Analysis

References

"head-to-head comparison of different Lewis a pentasaccharide synthesis methods"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex oligosaccharides like the Lewis a pentasaccharide is a critical step in advancing glycobiology research and developing novel therapeutics. This guide provides an objective comparison of three major synthetic strategies: solution-phase chemical synthesis, solid-phase chemical synthesis, and chemoenzymatic synthesis. We present a detailed analysis of their respective methodologies, supported by quantitative data on yields and reaction times, to aid in the selection of the most appropriate method for specific research needs.

The Lewis a (Lea) pentasaccharide is a crucial carbohydrate antigen, notably recognized as a component of the tumor-associated marker CA19-9. Its role in cancer biology, particularly in cell adhesion and metastasis through interactions with selectins, has made it a significant target for diagnostic and therapeutic research. The ability to synthesize this complex glycan in a pure and scalable manner is paramount for these endeavors. This comparison guide delves into the practical aspects of three distinct synthetic routes, offering a clear overview of their advantages and limitations.

Comparative Analysis of Synthesis Methods

The choice of a synthetic method for the this compound is often a trade-off between factors such as yield, scalability, purity, and the technical expertise required. The following table summarizes the key quantitative data associated with solution-phase, solid-phase, and chemoenzymatic approaches.

Parameter Solution-Phase Synthesis Solid-Phase Synthesis (Automated Glycan Assembly - AGA) Chemoenzymatic Synthesis
Overall Yield High (Can be optimized for each step)Moderate to High[1][2]High
Reaction Time Long (Weeks to months)Rapid (Hours to days)[1][2]Rapid (Hours to days)
Purification Laborious (Chromatography at each step)Simplified (Filtration and washing)Simplified (Often minimal purification needed)
Scalability Difficult to scale upReadily scalableScalable, dependent on enzyme availability
Stereoselectivity Dependent on protecting groups and promotersHigh and reproducible[1][2]Absolute (Enzyme-controlled)
Purity High, but requires extensive purificationHigh, with excellent stereoselectivity[1][2]Very high

Experimental Protocols

Solution-Phase Chemical Synthesis of this compound

This method, while often providing high yields, is characterized by its lengthy and labor-intensive nature, requiring purification after each glycosylation step. The following protocol is based on the work of Toepfer and Schmidt (1993).

Key Steps:

  • Synthesis of the Trisaccharide Donor:

    • Selective 6-O-protection of an azidoglucose derivative.

    • 3-O-galactosylation followed by 4-O-fucosylation to yield the trisaccharide building block.

  • Glycosylation with Lactose Acceptor:

    • Coupling of the trisaccharide donor with a suitably protected lactose derivative to form the pentasaccharide backbone.

  • Deprotection and N-acetylation:

    • Reduction of the azide group followed by N-acetylation.

    • Removal of all protecting groups to yield the final this compound.

Detailed protocol and step-wise yields are available in the original publication.

Solid-Phase Chemical Synthesis (Automated Glycan Assembly - AGA)

Automated Glycan Assembly offers a significant advantage in terms of speed and reduced manual intervention. The synthesis is performed on a solid support, which simplifies the purification process to simple washing steps.

Key Steps:

  • Resin Loading: The first monosaccharide is attached to a solid support (e.g., Merrifield resin).

  • Iterative Glycosylation Cycles:

    • Deprotection: Removal of a temporary protecting group from the resin-bound saccharide to expose a free hydroxyl group.

    • Coupling: Addition of the next monosaccharide building block, activated for glycosylation.

    • Capping (Optional): Acetylation of any unreacted hydroxyl groups to prevent the formation of deletion sequences.

  • Cleavage and Global Deprotection: The completed pentasaccharide is cleaved from the solid support, and all permanent protecting groups are removed.

Chemoenzymatic Synthesis

This approach leverages the high specificity and efficiency of glycosyltransferases to construct the oligosaccharide chain, often with minimal need for protecting groups.

Key Steps:

  • Synthesis of a Core Acceptor: A disaccharide or trisaccharide acceptor is typically synthesized chemically.

  • Sequential Enzymatic Glycosylation:

    • Galactosylation: A specific galactosyltransferase is used to add a galactose residue in the correct linkage.

    • Fucosylation: A fucosyltransferase is then employed to attach the fucose moiety.

  • Purification: The final product is often purified by simple size-exclusion chromatography or HPLC.

Visualizing the Synthetic Workflows

The logical flow of each synthesis method can be represented as follows:

Solution_Phase_Synthesis Start Azidoglucose Derivative Step1 Selective 6-O-Protection Start->Step1 Step2 3-O-Galactosylation Step1->Step2 Step3 4-O-Fucosylation Step2->Step3 Trisaccharide Trisaccharide Donor Step3->Trisaccharide Step4 Glycosylation with Lactose Acceptor Trisaccharide->Step4 ProtectedPenta Protected Pentasaccharide Step4->ProtectedPenta Step5 Azide Reduction & N-acetylation ProtectedPenta->Step5 Step6 Global Deprotection Step5->Step6 End This compound Step6->End

Caption: Solution-Phase Synthesis Workflow.

Solid_Phase_Synthesis Start Resin Loading Cycle Iterative Glycosylation Cycles (Deprotection, Coupling, Capping) Start->Cycle Cleavage Cleavage & Global Deprotection Cycle->Cleavage End This compound Cleavage->End

Caption: Solid-Phase Synthesis Workflow.

Chemoenzymatic_Synthesis Start Core Acceptor Synthesis Step1 Enzymatic Galactosylation Start->Step1 Step2 Enzymatic Fucosylation Step1->Step2 Purification Purification Step2->Purification End This compound Purification->End

Caption: Chemoenzymatic Synthesis Workflow.

Biological Context: this compound in Cancer Cell Signaling

The this compound, as a component of the CA19-9 antigen, plays a significant role in cancer metastasis by mediating the adhesion of tumor cells to the endothelium. This interaction is primarily mediated by E-selectin, a cell adhesion molecule expressed on the surface of endothelial cells.

Lewis_a_Signaling cluster_tumor Tumor Cell cluster_endothelial Endothelial Cell CA19_9 CA19-9 (with Lewis a) E_selectin E-selectin CA19_9->E_selectin Binding FAK FAK E_selectin->FAK Src Src FAK->Src MAPK MAPK (ERK1/2) Src->MAPK Adhesion Cell Adhesion Metastasis MAPK->Adhesion

Caption: Lewis a (CA19-9) mediated E-selectin signaling.

The binding of CA19-9 on tumor cells to E-selectin on endothelial cells is a critical step in the metastatic cascade. This interaction triggers an intracellular signaling pathway within the endothelial cells, leading to cytoskeletal rearrangements that facilitate tumor cell adhesion and extravasation. This signaling cascade often involves the activation of Focal Adhesion Kinase (FAK), Src family kinases, and the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately promoting the processes of cell adhesion and metastasis.

Conclusion

The synthesis of the this compound can be approached through various methodologies, each with its distinct advantages and disadvantages. For large-scale production with high purity and reproducibility, and where upfront investment in automation is feasible, Automated Glycan Assembly presents a compelling option. For smaller-scale research purposes where high yields are paramount and time is less of a constraint, traditional solution-phase synthesis remains a viable, albeit labor-intensive, choice. Chemoenzymatic synthesis stands out for its elegance, offering high yields and absolute stereocontrol with simplified purification, making it an increasingly attractive method as the availability of requisite enzymes expands. The selection of the optimal synthesis strategy will ultimately depend on the specific goals, resources, and timeline of the research project.

References

Safety Operating Guide

Prudent Disposal of Lewis A Pentasaccharide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

When handling Lewis a pentasaccharide, it is prudent to assume it may have properties similar to related compounds, such as Lewis X trisaccharide, which is classified as a skin and eye irritant.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Quantitative Data Summary

Based on the Safety Data Sheet for the related compound, Lewis X trisaccharide, the following hazard classifications should be considered when developing a disposal plan for this compound.

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation

Experimental Protocol: Disposal Procedure

The following protocol outlines the recommended steps for the disposal of this compound waste. This procedure is designed to minimize risk and ensure compliance with general laboratory safety standards.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

    • Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical.

    • The label should include the full chemical name ("this compound waste"), the approximate concentration and quantity, and any known hazard warnings (e.g., "Irritant").

  • Liquid Waste (Aqueous Solutions):

    • For small quantities of dilute aqueous solutions, consult your local regulations and EHS guidelines regarding drain disposal. Many institutions prohibit the drain disposal of any chemical waste.

    • If drain disposal is not permitted, collect the aqueous waste in a designated, labeled container for hazardous waste pickup.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound in a designated, labeled container.

    • Ensure the container is sealed to prevent the release of any dust or powder.

  • Decontamination:

    • Decontaminate any surfaces or equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol or as recommended by your institution's protocols).

    • Dispose of the cleaning materials (e.g., wipes, paper towels) as solid chemical waste.

  • Final Disposal:

    • Arrange for the disposal of the chemical waste through your institution's licensed hazardous waste disposal service.

    • Follow all institutional procedures for waste pickup and documentation.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Lewis a Pentasaccharide Waste assess_form Assess Waste Form start->assess_form solid_waste Solid Waste (e.g., contaminated labware, powder) assess_form->solid_waste Solid liquid_waste Liquid Waste (e.g., aqueous solution) assess_form->liquid_waste Liquid collect_solid Collect in a designated, labeled solid waste container. solid_waste->collect_solid collect_liquid Collect in a designated, labeled liquid waste container. liquid_waste->collect_liquid seal_solid Seal container to prevent dust release. collect_solid->seal_solid seal_liquid Ensure container is securely capped. collect_liquid->seal_liquid contact_ehs Contact Environmental Health & Safety (EHS) for pickup. seal_solid->contact_ehs seal_liquid->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.